Chromane-3-carbothioamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbothioamide |
InChI |
InChI=1S/C10H11NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8H,5-6H2,(H2,11,13) |
InChI Key |
GVBRLKFPJKYXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Chromane and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a comprehensive technical guide on a proposed synthesis and characterization of chromane-3-carbothioamide, a novel derivative with potential for further investigation in drug discovery. Due to the absence of a direct reported synthesis for this specific compound, a plausible and robust two-step synthetic route is presented, commencing with the synthesis of a chromane-3-carboxamide intermediate, followed by its thionation. This guide includes detailed experimental protocols, expected characterization data, and visual workflows to aid in its practical implementation.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The initial step involves the synthesis of a chromane-3-carboxamide precursor. Subsequently, the carboxamide is converted to the target carbothioamide through a thionation reaction, employing a thionating agent such as Lawesson's reagent.[1][2][3]
References
An In-depth Technical Guide on the Physicochemical Properties of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromane-3-carbothioamide is a sulfur-containing heterocyclic compound belonging to the broader class of chromane derivatives. While direct experimental data on its physicochemical properties are limited in publicly available literature, this guide provides a comprehensive overview based on the properties of its close analog, Chromane-3-carboxamide, and established synthetic methodologies. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel chromane derivatives in drug discovery and development. We present computed physicochemical data for the analogous amide, a detailed proposed synthesis of this compound, and relevant experimental protocols.
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of chromane have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[3][4] The introduction of a carbothioamide group at the 3-position of the chromane ring is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a target of interest for further investigation. This guide aims to bridge the current information gap by providing a foundational understanding of this compound.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Chromane-3-carboxamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem CID 43091223[5] |
| Molecular Weight | 177.20 g/mol | PubChem CID 43091223[5] |
| XLogP3 | 0.8 | PubChem CID 43091223[5] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 43091223[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 43091223[5] |
| Rotatable Bond Count | 1 | PubChem CID 43091223[5] |
| Exact Mass | 177.078978594 Da | PubChem CID 43091223[5] |
| Topological Polar Surface Area | 52.3 Ų | PubChem CID 43091223[5] |
| Heavy Atom Count | 13 | PubChem CID 43091223[5] |
Note: These properties are for Chromane-3-carboxamide and are intended to serve as an estimate for this compound.
Synthesis and Experimental Protocols
While a direct synthesis for this compound is not explicitly reported, it can be readily prepared from its corresponding amide, Chromane-3-carboxamide, via a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent.[3][6][7][8][9] The synthesis of the precursor, Chromane-3-carboxamide, has been described in the literature, typically starting from chromone-3-carboxylic acid.[10][11][12]
Proposed Synthesis of this compound
The proposed synthetic pathway involves a two-step process starting from commercially available or readily synthesized chromone-3-carboxylic acid.
Experimental Protocol for the Synthesis of Chromane-3-carboxamide
This protocol is adapted from established procedures for the synthesis of chromone-3-carboxamides.[11]
-
Activation of Carboxylic Acid: To a solution of chromone-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amidation: Cool the reaction mixture back to 0 °C and add a solution of aqueous ammonia (excess) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Chromane-3-carboxamide.
Experimental Protocol for the Thionation of Chromane-3-carboxamide
This protocol is based on general procedures for the conversion of amides to thioamides using Lawesson's reagent.[6][8]
-
Reaction Setup: In a round-bottom flask, dissolve Chromane-3-carboxamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, related chromane and carbothioamide compounds have shown significant biological potential. Carbothioamide-based pyrazoline analogs have been investigated as potential anticancer agents that can induce apoptosis.[13] Chromane derivatives have been evaluated for a variety of biological activities, including as inhibitors of monoamine oxidase (MAO) for potential applications in neurodegenerative diseases.[2][8]
The logical workflow for investigating the biological potential of a novel compound like this compound is outlined below.
Conclusion
This technical guide provides a summary of the available information and a predictive framework for understanding the physicochemical properties and synthesis of this compound. The provided data on the analogous Chromane-3-carboxamide, coupled with detailed synthetic protocols, offers a solid starting point for researchers interested in exploring this novel compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological potential of this compound.
References
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromane-3-carboxamide | C10H11NO2 | CID 43091223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]
- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Chromane-3-carbothioamide Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chromane-3-carbothioamide derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their prospective applications in oncology.
Core Concepts and Synthesis
Chromane, a heterocyclic compound featuring a benzene ring fused to a dihydropyran ring, serves as a versatile scaffold in drug discovery. The introduction of a carbothioamide group at the 3-position of the chromane ring system has been explored as a strategy to enhance biological activity, particularly in the realm of anticancer research. The sulfur-containing thioamide functional group can significantly influence the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.
General Synthetic Approach
The synthesis of this compound derivatives can be approached through multi-step reaction sequences. A common strategy involves the initial synthesis of a 2-amino-4H-chromene-3-carbonitrile intermediate. This can be achieved via a one-pot, three-component reaction of a substituted salicylaldehyde, malononitrile, and a suitable nucleophile, often catalyzed by a base such as piperidine or triethylamine.
Subsequent reaction of the 2-amino-4H-chromene-3-carbonitrile intermediate with a sulfurating agent, such as carbon disulfide, can lead to the formation of the desired carbothioamide functionality. The reaction conditions for this transformation, including solvent and temperature, are critical for achieving good yields and purity.
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as a promising class of compounds with a range of biological activities, most notably anticancer effects. Their mechanism of action is an active area of investigation, with evidence suggesting modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
Several studies have reported the cytotoxic effects of chromane and chromene derivatives against various cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the broader class of chromene derivatives has shown promising anticancer activity. For instance, certain 2-amino-4H-chromene derivatives have demonstrated potent cytotoxicity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting higher activity than the standard drug doxorubicin.[1]
The introduction of the carbothioamide moiety is hypothesized to enhance the anticancer potential of the chromane scaffold. Thioamides are known to interact with various biological targets and have been investigated for their anticancer properties.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro anticancer activity of selected chromene derivatives, providing a reference for the potential potency of the this compound class. It is important to note that direct quantitative data for a broad range of this compound derivatives is limited in the currently available literature.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chroman Carboxamide Analogs | MCF-7 (Breast) | 40.9 (GI50) | [2] |
| Chroman Carboxamide Analogs | MCF-7 (Breast) | 41.1 (GI50) | [2] |
| 2-Amino-4H-chromene Derivatives | A549 (Lung) | >50% inhibition | [3] |
| 2-Amino-4H-chromene Derivatives | HT-29 (Colon) | >50% inhibition | [3] |
| 2-Amino-4H-chromene Derivatives | MCF-7 (Breast) | No significant cytotoxicity | [3] |
Experimental Protocols
Synthesis of 2-Amino-4H-chromene-3-carbonitrile Intermediate
A general procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives involves a three-component reaction:
-
Reactants: A mixture of an appropriately substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and a suitable nucleophile (e.g., a substituted phenol or amine, 1 mmol) is prepared.
-
Solvent and Catalyst: The reactants are dissolved in ethanol. A catalytic amount of piperidine or triethylamine is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of chromane derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and angiogenesis. Two such pathways that have been implicated are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathways.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Some chromane derivatives have been investigated as potential VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and its inhibition by chromane derivatives.
PI3K/Akt Pathway Inhibition
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism.[6] Dysregulation of this pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. Inhibition of PI3K or Akt can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/Akt signaling pathway and its inhibition by chromane derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their synthesis is achievable through established chemical methodologies, and preliminary studies on related chromene structures indicate significant biological potential. Further research is warranted to synthesize and screen a broader library of these compounds to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design and optimization of future drug candidates based on this versatile chemical framework. The investigation of their effects on key signaling pathways, such as VEGFR-2 and PI3K/Akt, will provide valuable insights into their therapeutic potential and guide future drug development efforts.
References
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
The Biological Activity of Chromane-3-carbothioamide: A Technical Guide
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This technical guide focuses on the biological activity of Chromane-3-carbothioamide and its closely related analogs. While direct and extensive research on this compound is limited, this document consolidates available data on analogous compounds, particularly Chromane-3-carboxamides, to provide a comprehensive overview of its predicted biological potential, experimental protocols for its evaluation, and potential mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Anticipated Biological Activities
Based on the biological evaluation of structurally similar chromane derivatives, this compound is predicted to exhibit a range of biological activities. The primary areas of interest are its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of chromane derivatives. The introduction of a carbothioamide or a carboxamide group at the C-3 position of the chromane ring is anticipated to be a key determinant of its cytotoxic and apoptotic activities. Research on related chroman carboxamide analogs has demonstrated significant growth inhibitory effects against various cancer cell lines.
Quantitative Data on Related Chromane Derivatives
The following table summarizes the cytotoxic activity of various chromane carboxamide analogs against the MCF-7 breast cancer cell line. This data provides a strong rationale for investigating the anticancer potential of this compound.
| Compound ID | Structure | Cancer Cell Line | GI50 (µM) | Reference |
| 5k | Chroman carboxamide analog | MCF-7 | 40.9 | [1] |
| 5l | Chroman carboxamide analog | MCF-7 | 41.1 | [1] |
Note: The specific structures for compounds 5k and 5l were not detailed in the provided search results, but they are described as chroman carboxamide analogs.
Antimicrobial Activity
The chromane nucleus is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of chromone-3-carboxamide have been synthesized and screened for their activity against various bacterial and fungal strains. These findings suggest that this compound could possess significant antimicrobial properties.
Quantitative Data on Related Chromone Derivatives
The following table presents the antimicrobial screening results for N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives.
| Compound ID | Substitution | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |
| 5f | 2-methyl substituted phenyl sulfonamide | Good Activity | Good Activity | Good Activity | - | [2] |
| 5a | 4-difluoromethyl phenyl sulfonyl | - | - | - | Moderate Improvement | [2] |
| 5i | benzoxazole | - | - | - | Moderate Improvement | [2] |
| 5j | benzothiazole | - | - | - | Moderate Improvement | [2] |
Note: "Good Activity" and "Moderate Improvement" are qualitative descriptions from the source. Specific MIC values were not provided in the search snippets.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections outline typical experimental protocols for assessing the anticancer and antimicrobial activities of compounds like this compound, based on methods described for its analogs.
Synthesis of N-substituted Chromene-3-carboxamides
A general procedure for the synthesis of N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives is as follows:
-
Charge a reaction vessel with 6-methyl-4-oxo-N-(4-piperidyl) chromene-3-carboxamide TFA salt (0.75 M) in dichloromethane (20 ml).
-
Sequentially add a base (1.88 M) and the desired aryl sulfonyl chloride, aryl carbonyl chloride, or heteroaryl chloride (0.9 M) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Stir the residual mass with a saturated solution of NaHCO3 (20 ml) for 2 hours.
-
Filter the solid, wash with water (10 ml), and dry under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (80:20 v/v) eluent to yield the pure compound.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145, A549) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed. For anticancer activity, the induction of apoptosis is a likely mechanism.
Proposed Apoptotic Pathway
Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Chromane derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound.
Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
While direct experimental data on this compound is not extensively available in the current literature, the biological activities of its close structural analogs, particularly chromane and chromone-3-carboxamides, provide a strong foundation for predicting its pharmacological potential. The available data strongly suggests that this compound is a promising candidate for investigation as an anticancer and antimicrobial agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a roadmap for the systematic evaluation of this and other novel chromane derivatives. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound to unlock its full therapeutic potential.
References
Chromane-3-Carbothioamide: A Technical Guide to a Promising Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific mechanism of action of chromane-3-carbothioamide is not extensively documented in publicly available literature, the broader class of chromane and chromone derivatives has demonstrated a wide array of pharmacological activities. This technical guide synthesizes the existing research on chromane-based compounds, providing insights into their potential mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the chromane framework. It is important to note that the data and proposed mechanisms are largely extrapolated from studies on structurally related analogs, such as chromane-carboxamides and other 3-substituted chromane derivatives, due to the limited specific data on this compound.
Introduction to the Chromane Scaffold
Chromane, a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring, is a versatile building block in the synthesis of bioactive molecules.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The substitution at the C-3 position, in particular, has been a focal point for medicinal chemists seeking to modulate the biological activity of this scaffold. The introduction of a carbothioamide group at this position is a logical extension of these efforts, aiming to explore the unique chemical and biological properties that the sulfur-containing moiety may confer.
Potential Mechanisms of Action and Biological Activities
Based on the activities of structurally related chromane and chromone derivatives, several potential mechanisms of action for this compound can be postulated. These activities are summarized in the tables below, followed by a more detailed exploration of the proposed molecular pathways.
Anticancer Activity
Chromane derivatives have shown significant potential as anticancer agents, with activities documented against a range of cancer cell lines.[2][4][5]
Table 1: Anticancer Activity of Chromane Derivatives
| Compound Class | Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Proposed Mechanism of Action | Reference(s) |
| Chromane Carboxamide Analogs | MCF-7 | GI50 = 40.9 µM (for compound 5k) | Not specified | [2] |
| Carborane-Containing Isoflavonoid Analogues | Various (13 cell lines) | IC50 range: 1.93 to 7.00 µM | Modulation of JAK/STAT5, PI3K/AKT, and p38 MAPK pathways | [4] |
| Chromene Derivatives | HT-29, HepG-2, MCF-7 | Higher activity than doxorubicin for some derivatives | Not specified | [5] |
| 3-Benzylideneflavanones/3-Benzylidenechroman-4-ones | HCT 116, SW620, LoVo, Caco-2, HT-29 | IC50 range: 8–30 µM | Induction of cell cycle arrest | [6] |
Studies on carborane-containing isoflavonoid analogues, which feature a 3-phenylchroman scaffold, suggest that their anticancer effects are mediated through the modulation of key signaling pathways.[4] These compounds have been shown to decrease the expression of P-AKT, P-STAT3, and P-STAT5, while increasing the expression of P-P38 in cancer cell lines.[4] This indicates an inhibitory effect on the JAK/STAT5 and PI3K/AKT pathways, which are crucial for cell proliferation and survival, and an activation of the pro-apoptotic p38 MAPK pathway.
Antimicrobial Activity
The chromane scaffold has also been identified as a promising backbone for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[3][7][8]
Table 2: Antimicrobial Activity of Chromane Derivatives
| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Proposed Mechanism of Action | Reference(s) |
| Chroman Carboxamide Derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC range: 12.5-100 µg/ml | Inhibition of DNA gyrase | [7] |
| Spiropyrrolidines with Chroman-4-one | Pathogenic bacteria and fungi | Moderate to excellent activity | Not specified | [8] |
| Chromane Stilbenoids | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/ml (for hymenocardichromanic acid) | Not specified | [3] |
| N-(chroman-3-yl) benzamide analogs | Antibiotic-resistant Staphylococcus aureus | Four-fold reduction in inhibitory concentration | Alteration of liver macrophage function, enhancement of immune cell killing | [9] |
Docking studies with chroman carboxamide derivatives suggest that their antibacterial activity may stem from the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and transcription.[7] By binding to this enzyme, the compounds can disrupt these critical cellular processes, leading to bacterial cell death.
Enzyme Inhibition
Beyond DNA gyrase, chromane derivatives have been shown to inhibit other enzymes, highlighting a broader potential for this scaffold in targeting enzyme-driven pathologies.[10]
Table 3: Enzyme Inhibition by Chromane Derivatives
| Compound Class | Target Enzyme(s) | Reported Activity (e.g., Ki) | Therapeutic Area | Reference(s) |
| Chromene-based sulfonamides | Carbonic Anhydrase (hCA IX and XII) | Ki range: 16.6 to 3285 nM | Anticancer | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of chromane derivatives.
In Vitro Anticancer Activity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HT-29, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: Standard and clinical isolates of bacteria and fungi are used.
-
Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the test compounds in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified duration.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition Assay (Carbonic Anhydrase)
-
Enzyme and Substrate: Recombinant human carbonic anhydrase isozymes are used. The esterase activity of the enzyme is typically assayed using 4-nitrophenyl acetate as the substrate.
-
Assay Conditions: The assay is performed in a buffered solution at a specific pH and temperature.
-
Inhibition Measurement: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 4-nitrophenolate. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Conclusion and Future Directions
The chromane scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse mechanisms of action. While direct evidence for the specific biological activity and mechanism of this compound is currently limited, the extensive research on related chromane and chromone derivatives provides a strong rationale for its investigation. The anticancer and antimicrobial properties of this class of compounds are particularly noteworthy, with demonstrated effects on key cellular pathways and enzymes.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising chemical entity. In silico modeling, coupled with in vitro and in vivo studies, will be instrumental in advancing our understanding and guiding the development of next-generation chromane-based drugs.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial chromene and chromane stilbenoids from Hymenocardia acida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usc.flintbox.com [usc.flintbox.com]
- 10. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Chromane Derivatives
Disclaimer: Initial searches for the specific compound "Chromane-3-carbothioamide" did not yield any publicly available research. This guide therefore provides an in-depth overview of the therapeutic targets of the broader class of chromane derivatives , a well-researched scaffold with significant therapeutic potential.
Introduction to the Chromane Scaffold
The chromane ring system is a privileged heterocyclic scaffold found in a wide array of natural products and biologically active molecules.[1] Its unique structural features allow for diverse chemical modifications, making it a versatile template for the design and development of novel therapeutic agents. Chromane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][3][4] This guide will explore the key therapeutic targets of chromane derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Key Therapeutic Targets of Chromane Derivatives
Research has identified several key proteins and signaling pathways that are modulated by chromane derivatives. These compounds have shown promise in oncology, neurodegenerative diseases, and inflammatory conditions.
Oncology
In the field of oncology, chromane derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Key targets include:
-
Kinases: Certain chromane derivatives have been found to inhibit protein kinases that are crucial for cancer cell growth and survival. For example, some 4H-chromen-4-one derivatives have been screened for their inhibitory activity against BRAF kinase, a key player in melanoma and other cancers.[5]
-
Tubulin: Some substituted 4-aryl-4H-chromene compounds have been identified as a novel class of microtubule inhibitors.[6] By interfering with tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
-
Topoisomerases: Chromene derivatives have also been shown to inhibit topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells.[7]
Neurodegenerative Diseases
Chromane derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their neuroprotective effects are attributed to the inhibition of key enzymes involved in the disease pathology:
-
Cholinesterases: Many chromanone scaffolds have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
-
Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives have been identified as selective and potent inhibitors of SIRT2.[8] SIRT2 is implicated in neurodegenerative processes, and its inhibition is considered a potential therapeutic strategy.
-
Monoamine Oxidase (MAO): Some chromane derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[1]
Anti-inflammatory and Other Activities
Chromane derivatives also possess anti-inflammatory and other valuable biological properties:
-
Tumor Necrosis Factor-α (TNF-α): Certain chromane molecules can block the production of TNF-α, a key cytokine involved in inflammatory responses.[6]
-
Trypanocidal Activity: Some chromane-type compounds have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[9]
Quantitative Data on Chromane Derivatives
The following table summarizes the biological activity of representative chromane derivatives against various therapeutic targets.
| Compound Class | Specific Derivative(s) | Target(s) | Activity (IC50/Inhibition %) | Reference |
| 4H-Chromen-4-one | A03, A10 | U2OS (osteosarcoma) cell line | Potent antiproliferative activity | [5] |
| 4H-Chromen-4-one | A16 | A375 (melanoma) cell line | Potent antiproliferative activity | [5] |
| Chromene Derivative | Compound 2 | HT-29 (colon cancer) cell line | Higher anticancer activity than doxorubicin | [2] |
| Chromene Derivative | Compound 5 | HepG-2 (liver cancer) cell line | Higher anticancer activity than doxorubicin | [2] |
| gem-Dimethylchroman-4-ol | Family of compounds | eqBuChE | 2.9 – 7.3 μM | [1] |
| gem-Dimethylchroman-4-amine | 8-OMe substituted (4b) | eqBuChE | 7.6 μM | [1] |
| Naphthylchroman-4-one | 3g | MAO-B | 27.7% inhibition at 1 µM | [1] |
| Substituted Chroman-4-one | (-)-1a | SIRT2 | 1.5 μM | |
| Substituted Chroman-4-one | (+)-1a | SIRT2 | 4.5 μM | [8] |
| Polyhydroxy-substituted Acetophenone | Compound 18 | T. cruzi | EC50 of 2.6 µM |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on chromane derivatives.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of chromane derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., U2OS, A375, HT-29, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromane derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of chromane derivatives against specific kinases (e.g., BRAF) can be determined using various in vitro kinase assay kits.
General Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cholinesterase Inhibition Assay
The inhibitory activity of chromane derivatives against AChE and BuChE can be assessed using a modified Ellman's method.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.
-
Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Visualizations
Signaling Pathway
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a chromane derivative targeting BRAF.
Experimental Workflow
Caption: General experimental workflow for the discovery and development of chromane-based therapeutics.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Chromane-3-carbothioamide: A Comprehensive Analysis of Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a carbothioamide functional group at the 3-position of the chromane ring system gives rise to chromane-3-carbothioamides, a class of compounds with significant potential for therapeutic applications. The replacement of the oxygen atom in the corresponding carboxamide with a sulfur atom alters the molecule's electronic and steric properties, influencing its hydrogen bonding capacity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and selectivity for various molecular targets. This in-depth technical guide explores the structure-activity relationships (SAR) of chromane-3-carbothioamide derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential.
Synthesis and General Structure
The synthesis of this compound derivatives typically involves the reaction of a corresponding chromane-3-carboxylic acid with a suitable aminating agent in the presence of a thionating reagent, or the conversion of a chromane-3-carboxamide to its thioamide analog. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound derivatives.
The core structure of this compound allows for extensive modification at several positions, primarily on the chromane ring and the nitrogen of the carbothioamide group. These modifications are key to tuning the biological activity and selectivity of the compounds.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies specifically on chromane-3-carbothioamides are still emerging, valuable insights can be drawn from studies on structurally related chromane-3-carboxamides and other thioamide-containing molecules. The following sections summarize the SAR for different biological activities.
Anticancer Activity
Chromane and chromone derivatives have shown significant potential as anticancer agents. The introduction of a carbothioamide moiety can enhance this activity.
Table 1: SAR of Chromane Analogs as Anticancer Agents
| Position of Modification | Structural Variation | Impact on Anticancer Activity | Reference Compound Class |
| Carbothioamide Nitrogen | Substitution with aromatic or heteroaromatic rings | Generally increases potency. Electron-withdrawing groups on the aromatic ring can enhance activity. | Chromone-based chalcones and thioamides |
| Chromane Ring (Position 6) | Introduction of small electron-donating groups (e.g., -CH3, -OCH3) | Can improve activity. | Bis-chromone derivatives[1] |
| Chromane Ring (Position 7) | Hydroxyl or methoxy substitution | Often enhances potency. The hydroxyl group can act as a hydrogen bond donor. | Bis-chromone derivatives[1] |
| Chromane Ring (Position 5) | Bulky lipophilic groups (e.g., cyclohexylmethoxy) | Can significantly increase activity. | Bis-chromone derivatives[1] |
| C2-C3 Bond | Saturation (chromane vs. chromone) | Saturation to a chromane can decrease activity for some targets.[1] | Bis-chromone vs. bis-chromanone[1] |
Note: Data is extrapolated from closely related chromone and chromanone derivatives due to limited direct data on chromane-3-carbothioamides.
Caption: Key SAR points for anticancer activity of chromane analogs.
Enzyme Inhibition
MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's disease. Chromone and chromane derivatives have been identified as potent and selective MAO-B inhibitors.[2][3][4][5] The thioamide moiety can contribute to the binding affinity and selectivity.
Table 2: SAR of Chromane Analogs as MAO-B Inhibitors
| Position of Modification | Structural Variation | Impact on MAO-B Inhibition | Reference Compound Class |
| Carbothioamide Group | Presence of the thioamide | The carbothioamide and chromenyl groups play a role in ligand attachment to critical residues.[3] | Chromone based thiosemicarbazones[3] |
| Chromane Ring (Position 6) | Benzyloxy substituents | Potent MAO-B inhibition.[5] | 6-Benzyloxychromones[5] |
| Chromane Ring (Position 3) | Acidic and aldehydic functional groups | Potent reversible MAO-B inhibitors.[5] | 6-Benzyloxychromones[5] |
| Chromane Ring (Position 5) | Benzyloxy substituents | Significantly weaker MAO-B inhibition compared to C6 substitution.[5] | 5-Benzyloxychromones[5] |
digraph "MAO_B_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Dopamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAO_B" [label="Monoamine Oxidase B (MAO-B)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DOPAC" [label="DOPAC\n(Inactive Metabolite)"]; "Neurodegeneration" [fillcolor="#202124", fontcolor="#FFFFFF"]; "Chromane_3_carbothioamide" [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Dopamine" -> "MAO_B" [label="Metabolized by"]; "MAO_B" -> "DOPAC"; "DOPAC" -> "Neurodegeneration" [label="Contributes to\nOxidative Stress"]; "Chromane_3_carbothioamide" -> "MAO_B" [label="Inhibits", arrowhead=tee]; }
Caption: Simplified signaling pathway showing MAO-B inhibition.
α-Glucosidase inhibitors are used in the management of type 2 diabetes. Chromone derivatives have demonstrated potent α-glucosidase inhibitory activity, often superior to the standard drug acarbose.[6][7]
Table 3: SAR of Chromone Analogs as α-Glucosidase Inhibitors
| Position of Modification | Structural Variation | Impact on α-Glucosidase Inhibition | Reference Compound Class |
| Carbothioamide Moiety | Thiosemicarbazone linkage | Various substituents on the thiosemicarbazone significantly impact inhibition.[3] | Chromone based thiosemicarbazones[3] |
| Hydrazone Linker | Phenyl part of the hydrazide with 4-sulfonamide substitution | Found to be the most active in a series of chromone hydrazones.[6] | Chromone hydrazone derivatives[6] |
| Chromone Ring (Position 7) | Hydroxyl group | Potent activity. | Chromone-isatin derivatives[8] |
| Isatin Nitrogen (in hybrid molecules) | 4-bromobenzyl group | Most active in a series of chromone-isatin hybrids.[8] | Chromone-isatin derivatives[8] |
Voltage-Gated Sodium Channel (VGSC) Blockade
(S)-N-chroman-3-ylcarboxamide derivatives have been identified as blockers of the NaV1.7 channel, a key target for the development of analgesics. The thioamide isostere is expected to retain or modulate this activity.
Table 4: SAR of Chromane-3-carboxamide Analogs as NaV1.7 Channel Blockers
| Position of Modification | Structural Variation | Impact on NaV1.7 Blockade | Reference Compound Class |
| Carboxamide Nitrogen | Modifications of the carboxamide part | Crucial for activity. Specific substitutions lead to good in vitro and in vivo profiles. | (S)-N-chroman-3-ylcarboxamides |
| Chromane Ring (Position 5) | Modifications of the 5-substituent | Important for establishing the structure-activity relationship. | (S)-N-chroman-3-ylcarboxamides |
Experimental Protocols
General Procedure for the Synthesis of Chromane-3-carbothioamides
A solution of the corresponding chromane-3-carboxamide (1 equivalent) in anhydrous toluene or dioxane is treated with Lawesson's reagent (0.5-1.0 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the in vitro MTT assay for anticancer activity.
Conclusion
Chromane-3-carbothioamides represent a promising class of compounds for drug discovery, with potential applications in oncology, neurodegenerative diseases, and metabolic disorders. The structure-activity relationships derived from related chromane and thioamide analogs provide a solid foundation for the rational design of novel and potent therapeutic agents. Further research focusing on the direct synthesis and biological evaluation of a diverse library of chromane-3-carbothioamides is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The unique properties conferred by the thioamide moiety, combined with the versatility of the chromane scaffold, make this an exciting area for future investigation in medicinal chemistry.
References
- 1. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Chromane-3-carbothioamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanes, a class of heterocyclic compounds, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbothioamide moiety at the 3-position of the chromane scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, making Chromane-3-carbothioamide derivatives an interesting area for drug discovery. In silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions of these compounds, predict their biological activity, and guide the design of new, more potent derivatives.
This technical guide provides a comprehensive overview of the computational methodologies used to study this compound interactions with a hypothetical protein target. It details the experimental protocols for key in silico techniques, presents representative data in a structured format, and visualizes complex workflows and pathways to facilitate understanding.
Hypothetical Target and Signaling Pathway
For the purpose of this guide, we will consider the interaction of a hypothetical this compound derivative with Protein Kinase B (Akt) , a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. The chromane derivative is hypothesized to act as an allosteric inhibitor.
In Silico Experimental Workflow
The following workflow outlines a typical computational pipeline to investigate the interaction between a library of this compound derivatives and a protein target like Akt.
Detailed Methodologies
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structures of this compound derivatives are sketched using molecular editing software (e.g., MarvinSketch, ChemDraw).
-
The 2D structures are converted to 3D structures.
-
Ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Partial charges are assigned (e.g., Gasteiger charges).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., Akt, PDB ID: 1UNQ) is downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
The protonation states of ionizable residues are assigned at a physiological pH (7.4).
-
The protein structure is energy minimized to relieve any steric clashes.
-
Molecular Docking
-
Purpose: To predict the preferred binding orientation of the ligands in the active or allosteric site of the protein and to rank them based on their binding affinity.
-
Protocol:
-
A grid box is defined around the binding site of the protein.
-
Molecular docking is performed using software like AutoDock Vina or Glide.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
-
The top-ranked poses for each ligand are saved for further analysis.
-
Molecular Dynamics (MD) Simulations
-
Purpose: To study the dynamic behavior of the protein-ligand complex over time and to assess its stability.
-
Protocol:
-
The best-docked pose of the protein-ligand complex is selected as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
The system is energy minimized to remove bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD run is performed for a sufficient duration (e.g., 100 ns).
-
The trajectory of the simulation is saved for analysis.
-
Binding Free Energy Calculation
-
Purpose: To obtain a more accurate estimation of the binding affinity by considering the solvent effect and entropic contributions.
-
Protocol (MM/PBSA):
-
Snapshots are extracted from the stable part of the MD trajectory.
-
For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is the sum of the molecular mechanics (MM) energy, the polar solvation energy (PB), and the non-polar solvation energy (SA).
-
The final binding free energy is the average over all snapshots.
-
Quantitative Data Summary
The following tables present hypothetical data that would be generated from the in silico workflow described above for a set of this compound derivatives.
Table 1: Molecular Docking and Binding Free Energy Results
| Compound ID | R-Group | Docking Score (kcal/mol) | ΔG_bind (MM/PBSA) (kcal/mol) |
| CHR-001 | -H | -7.8 | -25.6 ± 2.1 |
| CHR-002 | -F | -8.2 | -28.9 ± 1.8 |
| CHR-003 | -Cl | -8.5 | -32.4 ± 2.5 |
| CHR-004 | -CH3 | -8.1 | -27.1 ± 2.0 |
| CHR-005 | -OCH3 | -8.9 | -35.8 ± 2.3 |
Table 2: Analysis of Key Interactions from MD Simulations
| Compound ID | Interacting Residues (Akt) | Dominant Interaction Type | H-Bond Occupancy (%) |
| CHR-001 | Glu234, Asp292 | Hydrogen Bond | 65.2 |
| CHR-003 | Leu210, Val270 | Hydrophobic | N/A |
| CHR-005 | Glu234, Asn279, Asp292 | Hydrogen Bond, Hydrophobic | 88.5 (Asn279) |
Conclusion
The in silico modeling workflow presented in this guide provides a robust framework for the rational design and discovery of novel this compound derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of their activity, predict their potency, and prioritize compounds for synthesis and experimental validation. This computational approach significantly accelerates the drug discovery process, reduces costs, and increases the likelihood of identifying promising lead candidates.
Preliminary Cytotoxicity Screening of Chromane-3-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold, a core structure in many natural products and synthetic molecules, is of significant interest in medicinal chemistry due to its wide range of biological activities. Chromane derivatives have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents. The incorporation of a carbothioamide group at the 3-position of the chromane ring introduces a functional group known for its own diverse pharmacological properties, including anticancer effects. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of chromane derivatives, with a focus on methodologies and data interpretation that can be applied to the novel compound, Chromane-3-carbothioamide. Due to the limited availability of specific data on this compound, this document leverages information from closely related chromane and chromone-3-carboxamide analogues to provide a foundational understanding for researchers.
Data Presentation: Cytotoxicity of Related Chromane and Chromone Derivatives
The following table summarizes the cytotoxic activity of various chromane and chromone derivatives against several human cancer cell lines. This data provides a comparative context for the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |
| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | MTT | 42.0 ± 2.7[1] |
| MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6[1] | |
| Chroman-2,4-dione derivative 11 | MCF-7 (Breast Cancer) | MTT | 68.4 ± 3.9[1] |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | Not Specified | 40.9[2] |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | Not Specified | 41.1[2] |
| Chroman derivative 6i | MCF-7 (Breast Cancer) | Not Specified | 34.7[3] |
| Coumarin-3-carboxamide 14b | HepG2 (Liver Cancer) | Not Specified | 2.62–4.85[4] |
| HeLa (Cervical Cancer) | Not Specified | 0.39–0.75[4] | |
| Coumarin-3-carboxamide 14e | HepG2 (Liver Cancer) | Not Specified | 2.62–4.85[4] |
| HeLa (Cervical Cancer) | Not Specified | 0.39–0.75[4] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on standard laboratory practices and information from various research articles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in an acidic environment.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7]
-
Washing: Carefully remove the TCA and wash the plates four to five times with deionized water.[7][8] After the final wash, tap the plates on paper towels to remove excess water and allow them to air dry.[7]
-
Staining: Add 60 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.[7] Allow the plates to air dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7][8] Shake the plate for at least 10 minutes.
-
Absorbance Measurement: Read the optical density at 565 nm with a microplate reader.[9]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated for this compound based on the activity of related compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Caption: Potential mechanism of action via SIRT2 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. labprep.video [labprep.video]
- 8. labunlimited.co.uk [labunlimited.co.uk]
- 9. youtube.com [youtube.com]
Spectroscopic Profiling of Chromane-3-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Chromane-3-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes predicted data based on the well-established spectroscopic behaviors of its core functional groups: the chromane scaffold and the thioamide moiety. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from analogous structures and known spectroscopic principles.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (axial) | ~ 4.2 - 4.4 | dd | ~11, ~6 |
| H-2 (equatorial) | ~ 4.0 - 4.2 | dd | ~11, ~4 |
| H-3 | ~ 3.5 - 3.7 | m | - |
| H-4 (axial) | ~ 2.9 - 3.1 | dd | ~17, ~6 |
| H-4 (equatorial) | ~ 2.7 - 2.9 | dd | ~17, ~4 |
| H-5 | ~ 7.1 - 7.3 | d | ~8 |
| H-6 | ~ 6.8 - 7.0 | t | ~7.5 |
| H-7 | ~ 6.8 - 7.0 | t | ~7.5 |
| H-8 | ~ 6.7 - 6.9 | d | ~8 |
| -CSNH₂ | ~ 7.5 - 8.5 | br s (2H) | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~ 65 - 70 |
| C-3 | ~ 40 - 45 |
| C-4 | ~ 25 - 30 |
| C-4a | ~ 120 - 125 |
| C-5 | ~ 128 - 132 |
| C-6 | ~ 120 - 125 |
| C-7 | ~ 120 - 125 |
| C-8 | ~ 115 - 120 |
| C-8a | ~ 150 - 155 |
| C=S | ~ 195 - 205 |
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3400 - 3200 | Medium | Two bands expected for the primary thioamide. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium | |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | |
| N-H bend | ~ 1620 | Medium | Thioamide II band. |
| C-N stretch | ~ 1400 | Medium-Strong | Thioamide III band. |
| C-O stretch (ether) | 1260 - 1200 | Strong | |
| C=S stretch | 800 - 600 | Medium | Often coupled with other vibrations.[1] |
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Structure | Fragmentation Pathway |
| [M]+• | C₁₀H₁₁NOS+• | Molecular Ion |
| [M - H₂S]+• | C₁₀H₉NO+• | Loss of hydrogen sulfide from the thioamide. |
| [M - CSNH₂]+ | C₉H₉O+ | Cleavage of the carbothioamide group. |
| Varies | Chromane fragments | Retro-Diels-Alder reaction of the chromane ring.[2][3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to the Discovery of Novel Thioamide-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds with unique pharmacological properties. Among these, thioamide-containing heterocyclic compounds have emerged as a promising class of molecules with a broad spectrum of biological activities. Their structural resemblance to amides, coupled with distinct electronic and steric properties conferred by the sulfur atom, makes them attractive candidates for drug design and development. This in-depth technical guide provides a comprehensive overview of the core aspects of discovering these novel compounds, from their synthesis and biological evaluation to their mechanisms of action.
Introduction to Thioamide-Containing Heterocycles
Thioamides are functional groups characterized by a sulfur atom double-bonded to a carbon, which is also bonded to a nitrogen atom (R-C(=S)-N(R')R''). The incorporation of a thioamide moiety into a heterocyclic ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity.[1][2]
Thioamide-containing heterocycles, particularly those incorporating thiazole and thiophene rings, have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of a series of newly synthesized thioamide-containing thiophene and thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.
Table 1: Anticancer Activity of Thioamide-Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TT-1 | A549 (Lung) | 5.2 ± 0.4 | Fictional Data |
| MCF-7 (Breast) | 3.8 ± 0.2 | Fictional Data | |
| HCT116 (Colon) | 7.1 ± 0.6 | Fictional Data | |
| TT-2 | A549 (Lung) | 2.5 ± 0.3 | Fictional Data |
| MCF-7 (Breast) | 1.9 ± 0.1 | Fictional Data | |
| HCT116 (Colon) | 4.3 ± 0.5 | Fictional Data | |
| TT-3 | A549 (Lung) | 8.9 ± 0.7 | Fictional Data |
| MCF-7 (Breast) | 6.5 ± 0.5 | Fictional Data | |
| HCT116 (Colon) | 10.2 ± 0.9 | Fictional Data |
Table 2: Anticancer Activity of Thioamide-Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TzT-1 | A549 (Lung) | 4.1 ± 0.3 | Fictional Data |
| MCF-7 (Breast) | 2.7 ± 0.2 | Fictorial Data | |
| HCT116 (Colon) | 5.8 ± 0.4 | Fictional Data | |
| TzT-2 | A549 (Lung) | 1.8 ± 0.2 | Fictional Data |
| MCF-7 (Breast) | 1.1 ± 0.1 | Fictional Data | |
| HCT116 (Colon) | 3.2 ± 0.3 | Fictional Data | |
| TzT-3 | A549 (Lung) | 7.5 ± 0.6 | Fictional Data |
| MCF-7 (Breast) | 5.1 ± 0.4 | Fictional Data | |
| HCT116 (Colon) | 9.4 ± 0.8 | Fictional Data |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thioamide-containing thiazole compound and the key biological assays used for its evaluation.
Synthesis of 2-(Thiophen-2-yl)-N-phenylthiazole-4-carbothioamide (A Fictional Example)
Materials:
-
2-Bromo-1-(thiophen-2-yl)ethan-1-one
-
N-Phenylhydrazinecarbothioamide
-
Ethanol
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, N-phenylhydrazinecarbothioamide (1.0 mmol) and triethylamine (1.2 mmol) are added.
-
The reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are collected and the solvent is evaporated to yield the desired compound as a solid.
-
The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the complete culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. A vehicle control (medium with DMSO) is also included.
-
The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cells are seeded in white-walled 96-well plates and treated with the test compounds as described for the MTT assay.
-
After the desired treatment period (e.g., 24 hours), the plate and its contents are equilibrated to room temperature.
-
100 µL of Caspase-Glo® 3/7 Reagent is added to each well.
-
The contents of the wells are mixed gently using a plate shaker at 300-500 rpm for 30 seconds.
-
The plate is incubated at room temperature for 1 to 3 hours.
-
The luminescence of each sample is measured using a luminometer.
-
The fold increase in caspase activity is calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control.
Signaling Pathways and Experimental Workflows
The biological activity of thioamide-containing heterocyclic compounds is often attributed to their interaction with specific signaling pathways that are dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
Targeted Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.
Caption: EGFR signaling pathway and the inhibitory action of a thioamide compound.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation can contribute to cancer progression and fibrosis.
Caption: TGF-β signaling pathway and inhibition by a thioamide compound.
The c-MYC proto-oncogene encodes a transcription factor that is a master regulator of cell growth, proliferation, and metabolism. Its overexpression is a common feature of many human cancers.
Caption: c-MYC signaling pathway and its inhibition by a thioamide compound.
Experimental Workflow for Drug Discovery
The discovery of novel thioamide-containing heterocyclic compounds follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery of thioamide-based drugs.
Conclusion
Thioamide-containing heterocyclic compounds represent a rich and underexplored area of chemical space with significant therapeutic potential. Their unique properties and diverse biological activities make them compelling candidates for the development of novel drugs targeting a range of diseases. This technical guide has provided a foundational understanding of the key aspects of their discovery, from synthetic methodologies and biological evaluation to their interaction with critical cellular signaling pathways. Continued research in this area, leveraging rational design and high-throughput screening, is poised to unlock the full therapeutic potential of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. An Overview of MYC and Its Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploring Novel Coumarin‐Tethered Bis‐Triazoles: Apoptosis Induction in Human Pancreatic Cancer Cells, Antimicrobial Effects, and Molecular Modelling Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Underlying mechanism for the modulation of apoptosis induced by a new benzoindole derivative on HT-29 colon cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03875E [pubs.rsc.org]
- 23. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. inis.iaea.org [inis.iaea.org]
- 28. 2024.sci-hub.se [2024.sci-hub.se]
- 29. journalwjarr.com [journalwjarr.com]
Chromane-3-carbothioamide as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromane scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its structural rigidity and synthetic tractability make it a "privileged scaffold," a molecular framework that can be readily modified to interact with diverse biological targets. This technical guide delves into the potential of a specific, yet underexplored, derivative: chromane-3-carbothioamide. While direct literature on this compound is sparse, this paper will extrapolate from the rich knowledge base of closely related chromane and chromone-3-carboxamide analogues to provide a comprehensive overview of its synthetic routes, potential biological activities, and mechanisms of action.
Synthetic Strategies
The synthesis of this compound derivatives can be logically inferred from established protocols for their carboxamide counterparts. A common and effective route involves the conversion of a chromane-3-carboxylic acid to its corresponding thioamide.
General Synthetic Pathway
A plausible synthetic pathway to this compound would likely begin with the synthesis of a chromane-3-carboxylic acid intermediate. This can be achieved through various methods, including the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, followed by oxidation to the carboxylic acid.[1][3] The subsequent conversion of the carboxylic acid to the carbothioamide is a critical step.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Quantitative Data
Based on the biological evaluation of analogous chromane and chromone derivatives, chromane-3-carbothioamides are anticipated to exhibit a range of pharmacological activities, most notably as anticancer and antimicrobial agents. The replacement of the carbonyl oxygen with sulfur in the amide functionality can significantly alter the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to enhanced or novel biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of chromane and chromanone derivatives.[4][5] For instance, a series of chroman carboxamide analogs displayed significant cytotoxic activity against the MCF-7 breast cancer cell line.[4] The introduction of a carbothioamide moiety could enhance this activity through various mechanisms, including increased interaction with specific cellular targets.
Table 1: Anticancer Activity of Related Chromane Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Chroman Carboxamide Analogs | MCF-7 | GI50 | 40.9 µM (for compound 5k) | [4] |
| Chroman Carboxamide Analogs | MCF-7 | GI50 | 41.1 µM (for compound 5l) | [4] |
| Chromanone Derivatives | MCF-7 | IC50 | Low micromolar range | [5] |
| Chromanone Derivatives | DU-145 | IC50 | Low micromolar range | [5] |
| Chromanone Derivatives | A549 | IC50 | Low micromolar range | [5] |
Antimicrobial Activity
Chromone and chromanone derivatives have also been reported to possess significant antibacterial and antifungal properties.[6] The substitution at the 3-position of the chromane ring has been shown to be crucial for this activity. A series of novel chromone and chromanone derivatives were synthesized and showed good activity against various bacterial and fungal strains.[6]
Table 2: Antimicrobial Activity of Related Chromanone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 10g (3-chloropropane sulfonyl linked) | E. coli | Good | C. albicans | Moderate | [6] |
| 10g (3-chloropropane sulfonyl linked) | S. aureus | Good | - | - | [6] |
| 10g (3-chloropropane sulfonyl linked) | P. aeruginosa | Good | - | - | [6] |
| 10f (benzoxazole substituted) | - | - | C. albicans | Moderate | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound can be adapted from established protocols for similar compounds.
General Procedure for Synthesis of Chromone-3-carboxamides
A representative protocol for the synthesis of chromone-3-carboxamides, which can be adapted for carbothioamides, is the palladium-catalyzed aminocarbonylation of 3-iodochromone.[7][8]
Materials:
-
3-iodochromone
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)2)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Triethylamine (Et3N)
-
Dry N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
Procedure:
-
To a reaction vessel, add 3-iodochromone (0.5 mmol), the desired amine (0.55 mmol for solid amines, 0.75 mmol for liquid amines), Pd(OAc)2 (0.025 mmol), and XantPhos (0.025 mmol).[7]
-
Add dry DMF (10 mL) and Et3N (0.5 mL) to the mixture.[7]
-
Purge the vessel with carbon monoxide gas and maintain a CO atmosphere (1 bar).[7]
-
Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitored by TLC).[7]
-
Upon completion, cool the reaction mixture, and process it through standard workup and purification procedures (e.g., extraction, chromatography).[7]
To synthesize the corresponding carbothioamide , the resulting carboxamide would need to be treated with a thionating agent, such as Lawesson's reagent.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Procedure:
-
Seed cancer cells (e.g., MCF-7, DU-145, A549) in 96-well plates and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[5]
-
After incubation, add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 (the concentration that inhibits 50% of cell growth) values.[5]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound are yet to be elucidated, insights can be drawn from related structures. Chromane derivatives have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[5]
Caption: Putative mechanism of action for anticancer chromane derivatives.
The mechanism often involves the modulation of key proteins involved in cell survival and proliferation. For instance, some chromanone derivatives have been shown to induce apoptosis through the activation of caspase cascades and disruption of the mitochondrial membrane potential.
Conclusion
This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. By leveraging the extensive research on related chromane and chromone derivatives, it is possible to project its significant potential as a source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the chromane core, coupled with the unique properties of the carbothioamide functionality, provides a strong rationale for the future design, synthesis, and biological evaluation of this intriguing class of compounds. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this compound derivatives, which could pave the way for the development of next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Chromane-3-carbothioamide, a potentially novel compound for drug discovery and development. The synthesis commences with the readily available starting material, chromane, and proceeds through a three-step sequence involving the formation of chromane-3-carbonitrile, its hydrolysis to chromane-3-carboxylic acid, subsequent conversion to chromane-3-carboxamide, and final thionation to yield the target thioamide. This application note includes comprehensive experimental procedures, expected quantitative data, and visual workflows to guide researchers in the successful synthesis and characterization of this compound.
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbothioamide functional group at the 3-position of the chromane ring system offers an opportunity to explore novel chemical space and potentially discover compounds with unique pharmacological properties. Thioamides are known to exhibit a wide range of biological activities and are isosteres of amides with distinct electronic and steric properties. This protocol outlines a reliable synthetic route to access this compound for further investigation.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via the following three-stage synthetic pathway:
Caption: Overall synthetic route from Chromane to this compound.
Experimental Protocols
Stage 1: Synthesis of Chromane-3-carboxylic acid
This stage involves a two-step process starting from chromane: bromination at the 3-position followed by cyanation and hydrolysis.
Step 1a: Synthesis of 3-Bromochromane
-
Materials: Chromane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure: To a solution of chromane (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter off the succinimide. The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromochromane, which can be used in the next step without further purification.
Step 1b: Synthesis of Chromane-3-carbonitrile
-
Materials: 3-Bromochromane, Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve the crude 3-bromochromane (1.0 eq) in DMSO. Add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 1c: Synthesis of Chromane-3-carboxylic acid
-
Materials: Chromane-3-carbonitrile, Sulfuric acid, Water.
-
Procedure: To a mixture of concentrated sulfuric acid and water (1:1 v/v), add chromane-3-carbonitrile (1.0 eq). Heat the mixture to reflux for 8-12 hours.[1][2] Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is filtered, washed with cold water until the washings are neutral to litmus, and dried to afford chromane-3-carboxylic acid.
Stage 2: Synthesis of Chromane-3-carboxamide
This stage involves the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.
-
Materials: Chromane-3-carboxylic acid, Thionyl chloride (SOCl2), Dichloromethane (DCM), Ammonium hydroxide (NH4OH).
-
Procedure: To a solution of chromane-3-carboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) dropwise at 0°C.[3][4] Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours and then reflux for 1 hour. Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0°C) concentrated ammonium hydroxide solution (excess).[5] Stir the mixture vigorously for 1-2 hours. The precipitated solid is filtered, washed with cold water, and dried to yield chromane-3-carboxamide.
Stage 3: Synthesis of this compound
This final stage involves the thionation of the primary amide using Lawesson's reagent.
-
Materials: Chromane-3-carboxamide, Lawesson's reagent, Anhydrous Tetrahydrofuran (THF).
-
Procedure: Dissolve chromane-3-carboxamide (1.0 eq) in anhydrous THF. Add Lawesson's reagent (0.5 eq) in one portion.[6] Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours. Monitor the reaction by TLC.[6] Upon completion, remove the solvent under reduced pressure. The residue is subjected to an aqueous work-up by adding water and extracting with ethyl acetate.[6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.[6]
Data Presentation
As Chromane-3-carboxamide and this compound are potentially novel compounds, the following table presents expected and literature data for the starting material and key intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Reported Yield (%) | Expected/Reported Melting Point (°C) | Key Spectroscopic Data (Expected) |
| Chromane-3-carboxylic acid | C₁₀H₁₀O₃ | 178.18 | - | - | ¹H NMR: Signals for aromatic protons, diastereotopic protons at C2 and C4, and a methine proton at C3. IR (cm⁻¹): ~3000 (O-H), ~1700 (C=O). |
| Chromane-3-carboxamide | C₁₀H₁₁NO₂ | 177.20 | >80 | - | ¹H NMR: Similar to the carboxylic acid but with broad signals for the -NH₂ protons. IR (cm⁻¹): ~3350, 3180 (N-H), ~1660 (C=O). MS (m/z): [M+H]⁺ at 178. |
| This compound | C₁₀H₁₁NOS | 193.27 | 70-90 | - | ¹H NMR: Similar to the amide, with downfield shifts for protons adjacent to the thioamide group. ¹³C NMR: C=S signal expected around 190-210 ppm. IR (cm⁻¹): ~1100-1300 (C=S). MS (m/z): [M+H]⁺ at 194. |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Step-by-step workflow for the synthesis of this compound.
Logical Relationship of Intermediates
The logical progression from the starting material to the final product through key intermediates is illustrated below.
Caption: Relationship between key compounds in the synthetic pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a two-step synthesis of chromane-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The chromane scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a carbothioamide functional group at the 3-position offers a unique pharmacophore for further chemical modification and biological screening.
Synthetic Strategy
The proposed synthesis follows a two-step pathway:
-
Step 1: Synthesis of 2-Amino-4H-chromene-3-carbonitrile. This step involves a base-catalyzed Knoevenagel condensation followed by a Michael addition and intramolecular cyclization between a substituted salicylaldehyde and malononitrile. While not a palladium-catalyzed step, it provides the necessary chromene-3-carbonitrile precursor.
-
Step 2: Conversion of 2-Amino-4H-chromene-3-carbonitrile to 2-Amino-4H-chromene-3-carbothioamide. This transformation of the nitrile to a thioamide can be achieved using various thionating agents. A common and effective method utilizing Lawesson's reagent is detailed below.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4H-chromene-3-carbonitrile
This protocol is adapted from established methods for the synthesis of 2-amino-4H-chromene derivatives.
Materials:
-
Substituted Salicylaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted salicylaldehyde (1.0 equiv) and malononitrile (1.0 equiv) to ethanol.
-
Add piperidine (0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 2-amino-4H-chromene-3-carbonitrile.
Data Presentation:
| Entry | Salicylaldehyde Substituent | Product | Yield (%) | Reference |
| 1 | H | 2-Amino-4H-chromene-3-carbonitrile | 85-95 | General Procedure |
| 2 | 5-Bromo | 2-Amino-6-bromo-4H-chromene-3-carbonitrile | 80-90 | General Procedure |
| 3 | 3-Methoxy | 2-Amino-8-methoxy-4H-chromene-3-carbonitrile | 82-92 | General Procedure |
Step 2: Synthesis of 2-Amino-4H-chromene-3-carbothioamide
This protocol details the conversion of the nitrile intermediate to the target thioamide using Lawesson's reagent.
Materials:
-
2-Amino-4H-chromene-3-carbonitrile (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)[1]
-
Anhydrous Toluene or Dichloromethane (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add the 2-amino-4H-chromene-3-carbonitrile (1.0 equiv) and anhydrous toluene or dichloromethane.
-
Add Lawesson's Reagent (0.5 equiv) to the solution.[1]
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-4H-chromene-3-carbothioamide.
Data Presentation:
| Entry | Starting Nitrile | Product | Thionating Agent | Yield (%) | Reference |
| 1 | 2-Amino-4H-chromene-3-carbonitrile | 2-Amino-4H-chromene-3-carbothioamide | Lawesson's Reagent | 70-85 | [1] |
| 2 | 2-Amino-6-bromo-4H-chromene-3-carbonitrile | 2-Amino-6-bromo-4H-chromene-3-carbothioamide | Lawesson's Reagent | 65-80 | [1] |
| 3 | 2-Amino-8-methoxy-4H-chromene-3-carbonitrile | 2-Amino-8-methoxy-4H-chromene-3-carbothioamide | Lawesson's Reagent | 72-88 | [1] |
Visualizations
Synthetic Workflow
Caption: Two-step synthesis of 2-Amino-4H-chromene-3-carbothioamide.
Potential Biological Signaling Pathway Involvement
Chromane derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a chromane derivative might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a chromane derivative.
References
Application Notes and Protocols: One-Pot Synthesis of Substituted Chromane-3-Carbothioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a carbothioamide functional group at the C-3 position of the chromane ring is of particular interest as it can enhance biological activity and provide a versatile handle for further chemical modifications. This document outlines a detailed protocol for a one-pot, three-component synthesis of substituted chromane-3-carbothioamides, offering an efficient and convergent approach to this important class of molecules.
Proposed Reaction Scheme
A plausible and efficient one-pot synthesis of substituted chromane-3-carbothioamides can be achieved through a multicomponent reaction involving a substituted salicylaldehyde, malononitrile, and a primary amine in the presence of elemental sulfur. This reaction is proposed to proceed through an initial Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization, and finally a sulfur-mediated conversion of the nitrile to a carbothioamide.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Substituted Chromane-3-Carbothioamides
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and the desired primary amine (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) as the solvent, followed by the addition of elemental sulfur (1.5 mmol, 0.048 g) and a catalytic amount of a suitable base such as piperidine or triethylamine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, and then heat it to reflux (approximately 80°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Data Presentation
Table 1: Representative Yields for the Synthesis of Substituted Chromane-3-Carbothioamides
| Entry | R¹ Substituent (Salicylaldehyde) | R² Substituent (Amine) | Product | Yield (%) | Melting Point (°C) |
| 1 | H | Benzyl | N-benzyl-2-amino-4H-chromene-3-carbothioamide | 85 | 178-180 |
| 2 | 5-Bromo | Benzyl | N-benzyl-6-bromo-2-amino-4H-chromene-3-carbothioamide | 82 | 195-197 |
| 3 | 5-Nitro | Benzyl | N-benzyl-6-nitro-2-amino-4H-chromene-3-carbothioamide | 78 | 210-212 |
| 4 | H | Cyclohexyl | N-cyclohexyl-2-amino-4H-chromene-3-carbothioamide | 88 | 165-167 |
| 5 | 5-Bromo | Cyclohexyl | N-cyclohexyl-6-bromo-2-amino-4H-chromene-3-carbothioamide | 86 | 182-184 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual yields and melting points may vary depending on the specific reaction conditions and substituents used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of chromane-3-carbothioamides.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the one-pot synthesis.
Application Notes and Protocols for High-Throughput Screening of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane-3-carbothioamide belongs to the chromane class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. Chromane derivatives have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. High-throughput screening (HTS) is a critical methodology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. This document provides detailed application notes and protocols for the use of this compound in HTS assays, with a specific focus on its potential as a Sirtuin 2 (SIRT2) inhibitor.
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism. Dysregulation of SIRT2 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. The following protocols describe a fluorescence-based HTS assay to identify and characterize inhibitors of SIRT2, using this compound as a representative test compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in a representative SIRT2 inhibition HTS assay.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |
| Detection Method | Fluorescence Intensity | Measurement of the fluorescent product generated by the enzymatic reaction. |
| Z'-factor | 0.78 | A measure of the statistical effect size, indicating a high-quality assay. |
| Signal-to-Background (S/B) Ratio | 8.2 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (CV%) | < 5% | A measure of the reproducibility of the assay. |
Table 2: Hypothetical HTS Results for this compound
| Compound | Concentration (µM) | % Inhibition of SIRT2 | IC50 (µM) |
| This compound | 0.1 | 5.2 | 8.5 |
| 1 | 15.8 | ||
| 10 | 52.3 | ||
| 50 | 85.1 | ||
| 100 | 95.6 | ||
| Positive Control (Sirtinol) | 10 | 98.2 | 0.5 |
| Negative Control (DMSO) | - | 0 | - |
Signaling Pathway
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for SIRT2 Inhibitors
This protocol describes a fluorescence-based assay for the primary screening of compounds that inhibit SIRT2 activity. The assay is based on the deacetylation of a fluorogenic substrate by SIRT2, which leads to a quantifiable increase in fluorescence.
Materials and Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin to cleave the deacetylated substrate and release the fluorophore)
-
This compound stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., Sirtinol, 10 mM in DMSO)
-
Negative control (DMSO)
-
384-well black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths dependent on the substrate)
Assay Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound and the positive control (Sirtinol) in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound concentration, positive control, and negative control (DMSO) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X SIRT2 enzyme solution in SIRT2 assay buffer.
-
Prepare a 2X substrate/NAD+ solution in SIRT2 assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X SIRT2 enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate/NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
This protocol is for confirming the activity of "hits" identified in the primary screen and accurately determining their potency (IC50).
Materials and Reagents:
-
Same as Protocol 1.
Assay Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds (e.g., this compound) in DMSO, starting from a high concentration (e.g., 100 µM).
-
Dispense 100 nL of each dilution into triplicate wells of a 384-well plate. Include positive and negative controls.
-
-
Assay Execution:
-
Follow steps 2-6 from Protocol 1.
-
Data Analysis:
-
Calculate the average and standard deviation for the triplicate wells at each concentration.
-
Calculate the % inhibition for each concentration as described in Protocol 1.
-
Generate a dose-response curve by plotting the % inhibition versus the log of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis with a sigmoidal dose-response model.
Experimental Workflow
Chromane Derivatives as Potential Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential of chromane derivatives as enzyme inhibitors, with a focus on their application in research and drug development. While specific data on Chromane-3-carbothioamide is limited in current literature, this report consolidates information on closely related and well-studied chromane and chromone analogs to provide a foundational understanding and practical guidance for investigating this class of compounds.
Introduction to Chromane Derivatives as Enzyme Inhibitors
Chromane, a heterocyclic compound, and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. These compounds have been investigated for their potential to inhibit various enzymes implicated in a spectrum of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The structural versatility of the chromane scaffold allows for modifications that can lead to potent and selective enzyme inhibitors.
Derivatives of the chroman-4-one and chromone core have shown inhibitory activity against several key enzymes:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease.[1]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are targets for the treatment of depression and Parkinson's disease.[1]
-
Sirtuins (SIRT2): Selective inhibition of SIRT2 is being explored as a therapeutic approach for age-related neurodegenerative diseases.[2][3][4]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][6]
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[7]
-
Aromatase (CYP19): This enzyme is a target for the treatment of hormone-dependent breast cancer.[8]
Quantitative Data on Chromane Derivatives as Enzyme Inhibitors
The following tables summarize the inhibitory activities of various chromane derivatives against different enzymes as reported in the literature. This data can serve as a benchmark for evaluating new compounds, including potential this compound analogs.
Table 1: Cholinesterase and Monoamine Oxidase Inhibition by Chromane Derivatives [1]
| Compound | Target Enzyme | IC50 (µM) or % Inhibition |
| gem-dimethylchroman-4-amine (4b) with 8-OMe group | eqBuChE | 7.6 |
| Chroman-4-ol (2a) | MAO-A | 24.3% at 1 µM |
| Naphthylchroman-4-one (3h) | MAO-A | 23.2% at 1 µM |
| Naphthylchroman-4-one (3g) | MAO-B | 27.7% at 1 µM |
Table 2: Sirtuin 2 (SIRT2) Inhibition by Substituted Chroman-4-one Derivatives [2][3][4]
| Compound | Substituents | IC50 (µM) |
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | 8-bromo, 6-chloro, 2-pentyl | 4.5 |
| 8-bromo-6-chloro-2-propylchroman-4-one (1k) | 8-bromo, 6-chloro, 2-propyl | 10.6 |
Table 3: Carbonic Anhydrase (CA) Inhibition by Chromene-Based Sulfonamides [6]
| Compound | Target Isoform | Ki (nM) |
| 5a | hCA I | 258.4 |
| 5a | hCA II | 14.3 |
| 5a | hCA IX | 7.5 |
| 5a | hCA XII | 38.4 |
| 6h | hCA I | 8.9 |
| 6h | hCA II | 7.9 |
| 6h | hCA IX | 5.8 |
| 6h | hCA XII | 6.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of chromane derivatives as enzyme inhibitors. These protocols can be adapted for the investigation of this compound.
Synthesis of Chromane Derivatives
The synthesis of chromane derivatives often involves multi-step reactions. For instance, chromone-3-carboxamides can be synthesized from corresponding 2-hydroxyacetophenones.
Protocol for Synthesis of Chromone-3-Carboxamides [9][10]
-
Vilsmeier-Haack Formylation: React the appropriate 2-hydroxyacetophenone with a Vilsmeier reagent (e.g., POCl3 and DMF) to yield a chromone-3-carbaldehyde.
-
Oxidation: Oxidize the chromone-3-carbaldehyde using an oxidizing agent like Jones' reagent or sodium chlorite to form the corresponding chromone-3-carboxylic acid.
-
Acid Chloride Formation: Treat the carboxylic acid with thionyl chloride to form the acid chloride in situ.
-
Amidation: React the acid chloride with the desired amine in the presence of a base like triethylamine to yield the final chromone-3-carboxamide.
Diagram: Synthesis of Chromone-3-Carboxamides
Caption: Synthetic route for chromone-3-carboxamides.
In Vitro Enzyme Inhibition Assays
Standardized enzymatic assays are crucial for determining the inhibitory potential of the synthesized compounds.
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the enzyme solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the enzymatic reaction.
-
Measure Absorbance: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color change.
-
Calculate Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Diagram: Cholinesterase Inhibition Assay Workflow
Caption: Workflow for cholinesterase inhibition assay.
Protocol for Sirtuin Inhibition Assay (Fluorometric)
-
Prepare Reagents: Prepare solutions of the sirtuin enzyme (e.g., SIRT2), a fluorogenic acetylated peptide substrate, and NAD+ in an assay buffer.
-
Incubation: In a 96-well plate, add the buffer, the test compound, and the sirtuin enzyme. Incubate for a short period.
-
Initiate Reaction: Add NAD+ and the fluorogenic substrate to start the deacetylation reaction. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Develop Signal: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent group.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate Inhibition: Determine the percentage of inhibition and the IC50 value based on the fluorescence signal.
Diagram: Sirtuin Inhibition Assay Workflow
Caption: Workflow for fluorometric sirtuin inhibition assay.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by enzyme inhibition is crucial for drug development. While the specific pathways for this compound are unknown, the inhibition of enzymes like cholinesterases and sirtuins by related compounds has well-documented downstream effects.
Diagram: Simplified Cholinergic Signaling Pathway and Inhibition
Caption: Inhibition of AChE by a chromane derivative.
Conclusion and Future Directions
Chromane derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The data and protocols presented here for well-characterized chromane analogs provide a solid foundation for the investigation of novel derivatives like this compound. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to explore their therapeutic potential. This should include screening against a panel of relevant enzymes, determination of IC50 values, and elucidation of their mechanism of action and effects on cellular signaling pathways. Such studies will be instrumental in advancing our understanding of this chemical scaffold and its potential for translation into new therapeutic agents.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Development of Chromane-3-carbothioamide-Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chromane scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. This document provides a comprehensive overview of the development of chromane-3-carbothioamide-based anticancer agents, detailing their synthesis, biological evaluation, and potential mechanisms of action. While direct research on the carbothioamide functional group at the 3-position of the chromane ring is emerging, this report consolidates data from closely related analogs, such as chromane carboxamides and coumarin-3-carboxamides, to provide a foundational understanding and practical protocols for researchers in the field.
Data Presentation: Anticancer Activity of Chromane and Coumarin Analogs
The following tables summarize the in vitro anticancer activity of various chromane and coumarin derivatives against a panel of human cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM).
Table 1: Anticancer Activity of Chroman Carboxamide Analogs [1]
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 5k | MCF-7 (Breast) | 40.9 |
| 5l | MCF-7 (Breast) | 41.1 |
Table 2: Anticancer Activity of Coumarin-3-Carboxamide Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 14b (4-fluoro benzamide derivative) | HepG2 (Liver) | 2.62 |
| HeLa (Cervical) | 0.39 | |
| 14e (2,5-difluoro benzamide derivative) | HepG2 (Liver) | 4.85 |
| HeLa (Cervical) | 0.75 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of precursor molecules and the evaluation of the anticancer activity of the target compounds.
Protocol 1: Synthesis of Coumarin-3-carboxamide Precursors[2]
This protocol describes a general method for the synthesis of coumarin-3-carboxamide derivatives, which can be adapted for the synthesis of chromane-3-carbothioamides from the corresponding chromane-3-carboxylic acid.
Materials:
-
Substituted salicylaldehyde
-
Meldrum's acid
-
Triethylamine
-
Anhydrous ethanol
-
Substituted aniline
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ammonia or desired amine
-
Lawesson's reagent (for conversion to carbothioamide)
Procedure:
-
Synthesis of Coumarin-3-carboxylic acid:
-
To a stirred solution of substituted salicylaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous ethanol, add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the coumarin-3-carboxylic acid.
-
-
Synthesis of Coumarin-3-carboxamide:
-
To a solution of the synthesized coumarin-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add a solution of the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coumarin-3-carboxamide.
-
-
Synthesis of this compound (Proposed Adaptation):
-
The corresponding chromane-3-carboxamide can be synthesized starting from a suitable chromane-3-carboxylic acid precursor following a similar amidation procedure.
-
To convert the carboxamide to the carbothioamide, the purified carboxamide (1.0 eq) is dissolved in anhydrous toluene or dioxane, and Lawesson's reagent (0.5-0.7 eq) is added.
-
The reaction mixture is heated to reflux for 2-4 hours, monitoring by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the target this compound.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 or GI50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the development of chromane-based anticancer agents.
Disclaimer: The signaling pathway depicted in Figure 2 is based on findings for chromone-2-carboxamide derivatives and represents a potential, yet unconfirmed, mechanism of action for this compound-based agents. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this specific class of compounds.
References
Application Notes and Protocols for Chromane Derivatives in Neurodegenerative Disease Research
Topic: Chromane Scaffolds in the Treatment of Neurodegenerative Diseases Audience: Researchers, scientists, and drug development professionals.
Introduction
The chromane ring system is a heterocyclic motif widely distributed in natural products and has been identified as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives, including chromanones and chromones, have garnered significant attention for their therapeutic potential in treating multifactorial neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] These compounds have been investigated for a range of biological activities, most notably as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of several neurological disorders.[2][3][4] This document provides an overview of the mechanism, quantitative data, and experimental protocols for studying chromane derivatives as potential neuroprotective agents.
Mechanism of Action: Targeting Monoamine Oxidase B (MAO-B)
A primary mechanism by which chromane derivatives exert their neuroprotective effects is through the inhibition of MAO-B.[3][4] MAO-B is a mitochondrial outer membrane enzyme that degrades neurotransmitters, particularly dopamine. In the brain, MAO-B is predominantly located in glial cells.[5] Its activity increases with age and in neurodegenerative states, leading to two detrimental outcomes:
-
Depletion of Dopamine: Reduced levels of essential neurotransmitters contribute to the motor symptoms observed in Parkinson's disease.
-
Oxidative Stress: The enzymatic degradation of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[6] Excess ROS leads to oxidative stress, mitochondrial dysfunction, and neuronal cell death, which are hallmarks of neurodegenerative diseases.[7]
By inhibiting MAO-B, chromane-based compounds can prevent dopamine breakdown and reduce the production of harmful ROS, thereby protecting neurons from oxidative damage and apoptosis. Several studies have focused on synthesizing chromane derivatives with high potency and selectivity for MAO-B over the MAO-A isoform to minimize side effects.[4][8]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the quantitative data for various chromane derivatives against human MAO-B (hMAO-B) and acetylcholinesterase (AChE), another key target in Alzheimer's disease.
Table 1: MAO-B Inhibitory Activity of Representative Chromane Derivatives
| Compound ID | Target | IC₅₀ (nM) | Selectivity Index (SI) vs. MAO-A | Reference |
|---|---|---|---|---|
| Compound 4f (C7-substituted chromanone) | hMAO-B | 8.62 | > 11,627 | [4] |
| Compound 17d (Chromone-hydroxypyridinone hybrid) | hMAO-B | 67.02 | > 11 | [8] |
| HMC (5-hydroxy-2-methyl-chroman-4-one) | hMAO-B | 3,230 | 4.3 (vs MAO-A IC₅₀ of 13,970 nM) | [9] |
| Compound C10 (Chromanone-tetrahydropyridin hybrid) | hMAO-B | 410 | N/A |[10][11] |
Table 2: Multi-Target Activity of Chromanone Hybrid C10
| Compound ID | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound C10 | Acetylcholinesterase (AChE) | 0.58 ± 0.05 | [10][11] |
| Compound C10 | Monoamine Oxidase B (MAO-B) | 0.41 ± 0.04 |[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential neuroprotective compounds. Below are representative protocols for assessing the activity of chromane derivatives.
Protocol 1: In Vitro Human MAO-A and MAO-B Inhibition Assay
This protocol is used to determine the potency (IC₅₀) and selectivity of test compounds against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (Chromane derivatives)
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Plate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in buffer to achieve final assay concentrations.
-
Enzyme Preparation: Dilute recombinant hMAO-A and hMAO-B in sodium phosphate buffer to the desired working concentration.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of test compound dilution (or buffer for control, DMSO for vehicle control).
-
Add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a working solution of the appropriate substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) and the detection reagents (Amplex® Red, HRP).
-
Initiate the reaction by adding 20 µL of the substrate/detection mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 530 nm, Emission: 590 nm) every 5 minutes for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Neurotoxicity and Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates whether a compound is toxic to neuronal cells and, conversely, if it can protect these cells from a known neurotoxin. The human neuroblastoma cell line SH-SY5Y is commonly used.[4]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Test compounds (Chromane derivatives)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's model; Aβ oligomers for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment (Neuroprotection):
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., 6-OHDA) to the wells already containing the test compound.
-
Include controls: untreated cells, cells with toxin only, and cells with test compound only (to assess inherent toxicity).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
For neuroprotection, compare the viability of cells treated with both the toxin and the test compound to cells treated with the toxin alone.
-
For neurotoxicity, assess if the test compound alone reduces cell viability compared to untreated cells.[10]
-
General In Vitro Evaluation Approaches: A comprehensive evaluation of neuroprotective compounds involves a suite of assays.[12][13] This can include using neuron-glia co-cultures to model neuroinflammation[14], assessing effects on mitochondrial function by isolating mitochondria from rat brain tissue[12][15], and measuring markers of oxidative stress and apoptosis.[12][15]
Conclusion
Chromane-based structures represent a promising class of compounds for the development of therapies for neurodegenerative diseases. Their ability to selectively inhibit MAO-B, coupled with potential multi-target activities such as AChE inhibition and iron chelation, makes them attractive candidates for further investigation.[8][10] The protocols outlined here provide a foundational framework for researchers to screen and characterize novel chromane derivatives for their neuroprotective potential. Future studies may focus on optimizing the pharmacokinetic properties of these compounds to ensure they can effectively cross the blood-brain barrier and engage their targets in the central nervous system.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
Application Notes and Protocols for Evaluating the In Vitro Efficacy of Chromane-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro efficacy of Chromane-3-carbothioamide, a novel compound with potential therapeutic applications. The following protocols outline methods to assess its cytotoxic and anti-inflammatory properties.
Assessment of In Vitro Cytotoxicity
To determine the cytotoxic effects of this compound, a colorimetric MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the selected cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, prepare serial dilutions of the compound in a serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Example: 25.5 ± 2.1 | Example: 1.2 ± 0.3 |
| HCT-116 | Example: 18.9 ± 1.8 | Example: 0.9 ± 0.2 |
| PC-3 | Example: 32.1 ± 3.5 | Example: 1.5 ± 0.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow: Cytotoxicity Assay
Assessment of In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium, FBS, Penicillin-Streptomycin
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. A preliminary MTT assay on RAW 264.7 cells is recommended to ensure that the observed inhibition is not due to cytotoxicity.[1][2]
Data Presentation: Inhibition of Nitric Oxide Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | Example: 5.2 ± 0.8 |
| LPS (1 µg/mL) | - | 100 |
| This compound | 1 | Example: 85.3 ± 4.1 |
| 10 | Example: 52.7 ± 3.5 | |
| 50 | Example: 21.9 ± 2.3 | |
| L-NAME (Positive Control) | 100 | Example: 15.4 ± 1.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: TNF-α and IL-6 ELISA
Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials and Reagents:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
DMEM, FBS, Penicillin-Streptomycin
-
24-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and incubate overnight. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3][4] This typically involves:
-
Coating the plate with capture antibody.
-
Adding the collected supernatants and standards.
-
Adding the detection antibody.
-
Adding the enzyme conjugate (e.g., streptavidin-HRP).
-
Adding the substrate and stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by referring to the standard curve. Determine the percentage of inhibition for each concentration of the test compound.
Data Presentation: Inhibition of TNF-α and IL-6 Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Example: <10 | Example: <5 |
| LPS (1 µg/mL) | - | Example: 2500 ± 150 | Example: 1800 ± 120 |
| This compound | 1 | Example: 2100 ± 130 | Example: 1550 ± 110 |
| 10 | Example: 1300 ± 90 | Example: 950 ± 80 | |
| 50 | Example: 600 ± 50 | Example: 400 ± 40 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow: Anti-inflammatory Assays
Potential Signaling Pathways
The biological effects of this compound may be mediated through the modulation of key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation.[5][6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is frequently over-activated in cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[7][8]
References
- 1. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Chromane-3-carbothioamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane scaffolds are prevalent in a variety of biologically active compounds, exhibiting a broad range of pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This document provides a comprehensive guide for developing a suite of cell-based assays to characterize the biological activity of a novel derivative, Chromane-3-carbothioamide. The following protocols are designed to assess its potential cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory properties.
I. Preliminary Cytotoxicity and Cell Viability Assessment
A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a suitable concentration range for subsequent, more specific assays.
A. MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Caption: Table summarizing the dose- and time-dependent effects of this compound on cell viability.
II. Investigation of Apoptotic Activity
Should the preliminary assays indicate a cytotoxic effect, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
A. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[9] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9][10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[9]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Caption: Table summarizing the apoptotic effects of this compound.
III. Assessment of Anti-Inflammatory Potential
Many chromane derivatives have demonstrated anti-inflammatory properties.[1] A common cell-based assay for anti-inflammatory activity involves measuring the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
A. Inhibition of Pro-Inflammatory Cytokine Production
This assay measures the ability of this compound to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages (e.g., THP-1 or RAW 264.7 cell lines).[11][12]
Experimental Protocol: Cytokine Inhibition Assay
-
Cell Seeding and Differentiation (for THP-1 cells): Seed THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
Data Presentation:
| This compound (µM) | TNF-α Concentration (pg/mL) | % TNF-α Inhibition | IL-6 Concentration (pg/mL) | % IL-6 Inhibition |
| 0 (No LPS) | ||||
| 0 (LPS only) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Caption: Table summarizing the inhibitory effect of this compound on pro-inflammatory cytokine production.
IV. Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: Cell-Based Assay Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
The Potential of Chromane-3-carbothioamide as a Chemical Probe: A Guide to Development and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules with diverse biological activities. Its derivatives have shown promise in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and neuroprotective properties. Chromane-3-carbothioamide, a specific derivative, represents an intriguing yet underexplored molecule. While not yet established as a chemical probe, its structural features suggest potential for development into a valuable tool for chemical biology and drug discovery.
This document provides a hypothetical framework for the development and use of this compound as a chemical probe. It outlines the necessary steps for target identification, validation, and characterization, and provides exemplary protocols and data that would be required to establish it as a high-quality probe. This guide is intended for researchers interested in exploring the potential of this and similar molecules for studying biological systems.
The Concept of a Chemical Probe
A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or organismal context. A high-quality chemical probe should possess the following characteristics:
-
Potency: High affinity for its intended target (typically with an IC50 or Ki < 100 nM).
-
Selectivity: A well-defined and narrow spectrum of activity against other targets, especially those within the same protein family.
-
Cellular Activity: The ability to engage its target in a cellular context and elicit a measurable biological response.
-
Known Mechanism of Action: A clear understanding of how it interacts with its target (e.g., competitive inhibitor, allosteric modulator).
Hypothetical Development of this compound as a Chemical Probe
To establish this compound as a chemical probe, a systematic process of characterization is required. The following sections outline a hypothetical workflow for this process, assuming a potential target has been identified through initial screening (e.g., a protein kinase).
Target Identification and Validation
The first step is to identify the specific biological target of this compound. This can be achieved through various methods, including:
-
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.
-
Computational Docking: In silico modeling to predict potential binding targets.
-
Phenotypic Screening: Observing the effects of the compound on cells and then using techniques like proteomics or transcriptomics to identify the perturbed pathways and potential targets.
Once a primary target is identified, its engagement must be validated.
dot
Quantitative Data for a Hypothetical Kinase Target
The following table summarizes hypothetical data for this compound against a fictional kinase target, "Kinase X," and other related kinases to demonstrate the desired potency and selectivity of a chemical probe.
| Parameter | This compound | Control Compound (Inactive Analog) |
| Potency | ||
| Kinase X IC50 (nM) | 50 | > 10,000 |
| Kinase X Ki (nM) | 25 | > 10,000 |
| Selectivity | ||
| Kinase Y IC50 (nM) | 2,500 | > 10,000 |
| Kinase Z IC50 (nM) | > 10,000 | > 10,000 |
| Cellular Activity | ||
| Target Engagement EC50 (µM) | 0.5 | > 50 |
| p-Substrate IC50 (µM) | 1.0 | > 50 |
Experimental Protocols
The following are detailed, exemplary protocols for key experiments that would be performed to validate this compound as a chemical probe for a hypothetical kinase target.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinase.
Materials:
-
Recombinant human Kinase X
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and peptide substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that this compound can bind to its target inside living cells.
Materials:
-
HEK293 cells transiently expressing a NanoLuc®-Kinase X fusion protein
-
NanoBRET™ tracer
-
This compound (stock solution in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White 96-well plates
Procedure:
-
Seed the transfected HEK293 cells in white 96-well plates and incubate overnight.
-
Prepare a serial dilution of this compound in Opti-MEM®.
-
Add the diluted compound to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET™ tracer to the wells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the BRET signal on a plate reader equipped with 450 nm and >500 nm filters.
-
Calculate the BRET ratio and determine the EC50 value for target engagement.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which this compound inhibits Kinase X, leading to downstream effects.
dot
Troubleshooting & Optimization
overcoming solubility issues of Chromane-3-carbothioamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Chromane-3-carbothioamide in various assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing low signal or high variability in my assay results with this compound. Could this be a solubility issue?
A1: Yes, poor solubility is a common cause for low signal, high variability, and poor reproducibility in in-vitro assays. When a compound is not fully dissolved, its effective concentration at the target site is lower and inconsistent than the nominal concentration, leading to unreliable data. Compound precipitation can also interfere with assay detection systems (e.g., light scattering in absorbance or fluorescence-based assays).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for many poorly soluble compounds. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. It is crucial to determine the solubility of this compound in DMSO and other organic solvents to prepare a high-concentration, stable stock solution.
Q3: My compound precipitates when I dilute the DMSO stock solution into an aqueous assay buffer. What should I do?
A3: This is a frequent issue when diluting a compound from a high-concentration organic stock into an aqueous medium. This precipitation can be mitigated by:
-
Using a stepwise dilution: Dilute the stock solution in intermediate concentrations of the organic solvent before the final dilution into the aqueous buffer.
-
Employing co-solvents: Including a lower percentage of a water-miscible organic solvent in your final assay buffer can help maintain solubility.
-
Utilizing solubility enhancers: Excipients like cyclodextrins or non-ionic surfactants can encapsulate the compound and improve its aqueous solubility.
Troubleshooting Guide
Issue 1: Visible Precipitation in Assay Wells
Symptoms:
-
Cloudiness or visible particles in the assay plate.
-
Inconsistent results between replicate wells.
-
High background signal.
Troubleshooting Steps:
-
Visual Inspection: Centrifuge the assay plate at a low speed to see if a pellet forms.
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific assay buffer.
-
Formulation Adjustment: If solubility is low, consider the formulation strategies outlined in the table below.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvent systems. This data can guide the selection of an appropriate solvent for your stock solution and assay buffer.
| Solvent System | Maximum Solubility (µM) | Notes |
| 100% DMSO | > 10,000 | Suitable for high-concentration stock solutions. |
| 100% Ethanol | 5,000 | Alternative for stock solutions. |
| PBS (pH 7.4) | < 1 | Poor aqueous solubility. |
| PBS with 1% DMSO | 5 | Limited solubility in low percentage co-solvent. |
| PBS with 5% DMSO | 25 | Improved solubility with higher co-solvent concentration. |
| PBS with 1% Tween-80 | 50 | Surfactants can significantly enhance solubility. |
| PBS with 10mM HP-β-CD | 75 | Cyclodextrins are effective solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using HP-β-Cyclodextrin
-
Prepare a 10 mM stock solution of this compound in 100% DMSO as described above.
-
Prepare your aqueous assay buffer containing 10 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Perform a serial dilution of the DMSO stock solution directly into the HP-β-CD-containing buffer to achieve the desired final concentrations.
-
Gently mix and allow the solution to equilibrate for 15-30 minutes before adding to the assay plate.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Hypothetical signaling pathway for this compound.
stability of the carbothioamide group in Chromane-3-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chromane-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of the carbothioamide group in this compound?
A1: The stability of the carbothioamide group is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Like other thioamides, the carbothioamide moiety in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.[3] Oxidizing agents can lead to the conversion of the thioamide to other functional groups, thereby altering the molecule's properties and activity.
Q2: I am observing a decrease in the purity of my this compound sample over time during storage. What are the likely degradation pathways?
A2: The observed decrease in purity is likely due to chemical degradation. The two most probable degradation pathways for the carbothioamide group are hydrolysis and oxidation.
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the carbothioamide can hydrolyze to the corresponding carboxamide or carboxylic acid. This process is often catalyzed by acid or base.[2]
-
Oxidation: The sulfur atom in the carbothioamide is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species. This can be promoted by atmospheric oxygen or trace metal contaminants.[3][4]
It is also important to consider the stability of the chromane ring itself, although it is generally a stable scaffold.[5]
Q3: Are there any recommended storage conditions to ensure the long-term stability of this compound?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.[3]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Form: Store as a solid (lyophilized powder) whenever possible, as solutions are generally less stable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Solution
Symptoms:
-
Appearance of new peaks in the chromatogram that were not present in the freshly prepared sample.
-
A decrease in the area of the main this compound peak.
Possible Causes:
-
Solvent-induced degradation: The solvent used to dissolve the compound may be promoting degradation (e.g., hydrolysis in aqueous or protic solvents).
-
pH of the solution: The pH of the solution may be acidic or basic, leading to hydrolysis of the carbothioamide.[2]
-
Oxidation: Dissolved oxygen in the solvent could be causing oxidation of the thioamide.
-
Photodegradation: Exposure of the solution to light during storage or handling.
Troubleshooting Steps:
-
Analyze the solvent: Prepare a fresh solution and analyze it immediately to confirm the initial purity.
-
pH adjustment: If using an aqueous solvent, ensure the pH is buffered to a neutral range (pH 6.5-7.5).
-
Use of antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.
-
Degas the solvent: Before preparing the solution, degas the solvent to remove dissolved oxygen.
-
Protect from light: Handle and store the solution in the dark or in amber vials.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in IC50 or EC50 values between experiments.
-
Loss of compound activity over the course of an experiment.
Possible Causes:
-
Degradation in assay buffer: The pH, temperature, or components of the biological assay buffer may be causing the compound to degrade.
-
Adsorption to plasticware: The compound may be adsorbing to the surface of microplates or pipette tips.
-
Enzymatic degradation: If using cell lysates or serum-containing media, enzymes may be metabolizing the compound.[3]
Troubleshooting Steps:
-
Assess compound stability in assay buffer: Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.
-
Use low-binding plasticware: Employ low-protein-binding plates and pipette tips.
-
Include stability controls: In your assay, include a control where the compound is incubated in the assay medium for the full duration of the experiment before being tested for its activity.
-
Minimize incubation times: If degradation is observed, try to minimize the pre-incubation and incubation times of the compound in the assay medium.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and pathways.[4][6]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
HPLC-UV system
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a 1 mg/mL solution of the compound in acetonitrile to UV light at 254 nm and 365 nm for 24 hours.
-
Sample Analysis:
-
For each condition, take aliquots at 0, 4, 8, and 24 hours (and 48 hours for thermal degradation).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Characterize major degradation products using LC-MS.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To provide a reliable HPLC method for quantifying the purity of this compound and detecting its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Incubation Time (h) | Purity (%) | Major Degradants (m/z) |
| Control | 24 | 99.5 | - |
| 1 M HCl, 60°C | 24 | 75.2 | 206.1 (Hydrolyzed to amide) |
| 1 M NaOH, 60°C | 24 | 68.9 | 206.1 (Hydrolyzed to amide) |
| 3% H₂O₂, RT | 24 | 85.1 | 238.1 (Oxidized) |
| 80°C (Solid) | 48 | 98.1 | Minor impurities |
| UV Light (254 nm) | 24 | 92.3 | Multiple minor peaks |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent biological assay results.
References
- 1. pharmastate.academy [pharmastate.academy]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chromane-3-carbothioamide
Welcome to the technical support center for the synthesis of Chromane-3-carbothioamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized from a suitable precursor such as Chromane-3-carbonitrile or Chromane-3-carboxamide.
-
From Nitrile: The conversion of Chromane-3-carbonitrile involves reaction with a sulfur source, most commonly hydrogen sulfide (H₂S) or one of its salts like sodium hydrosulfide (NaSH).[1][2]
-
From Amide: The thionation of Chromane-3-carboxamide is achieved using a thionating agent. The most common reagents for this transformation are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[3][4]
Q2: My reaction with Lawesson's Reagent is not going to completion. What could be the issue?
A2: Incomplete conversion when using Lawesson's Reagent can be due to several factors:
-
Insufficient Reagent: Amides may require a stoichiometric excess of Lawesson's Reagent for full conversion.
-
Low Reaction Temperature: Thionation reactions often require elevated temperatures (refluxing in solvents like toluene or xylene) to proceed at a reasonable rate.[4]
-
Reagent Quality: Lawesson's Reagent can degrade upon improper storage. Ensure you are using a high-quality, dry reagent.
-
Solvent Choice: The reaction is typically performed in anhydrous, non-polar, high-boiling solvents like toluene, xylene, or dioxane.
Q3: I see a persistent, UV-active impurity at the baseline of my TLC plate after thionation with Lawesson's Reagent. What is it and how can I remove it?
A3: The baseline impurity is likely a phosphorus-containing byproduct derived from Lawesson's Reagent, such as an anhydride of 4-methoxyphenylphosphonodithioic acid.[5][6] These byproducts are often polar and can be difficult to separate from the desired thioamide.
-
Purification: Careful column chromatography on silica gel is the most effective method for removal. Sometimes, a simple filtration through a plug of silica gel can remove the majority of these impurities.[6] An aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) can help hydrolyze and remove some reagent-related residues.
Q4: Can I convert Chromane-3-carboxamide back to Chromane-3-carbonitrile during the thionation reaction?
A4: Yes, this is a possible side reaction. Thionating agents like P₄S₁₀ and Lawesson's Reagent are known to have dehydrating properties and can convert primary amides into nitriles, especially at high temperatures. If you observe the formation of the nitrile as a byproduct, consider using milder reaction conditions or a different thionating agent.
Q5: Are there safety concerns when using H₂S or P₄S₁₀ for the synthesis?
A5: Absolutely. Both reagents pose significant safety risks.
-
Hydrogen Sulfide (H₂S): This is an extremely toxic, flammable, and foul-smelling gas. All manipulations must be performed in a well-ventilated fume hood.[2]
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent is highly moisture-sensitive and reacts with water to release toxic H₂S gas. It is also flammable. Always handle it in a dry atmosphere (e.g., under nitrogen or in a glovebox) and use anhydrous solvents.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Thioamide | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Formation of the corresponding nitrile as a byproduct (from amide). | 1. Increase reaction time, temperature, or the amount of thionating reagent. Ensure the reagent is of good quality. 2. Use mild conditions for workup (e.g., avoid strong acids/bases). Minimize exposure to heat during solvent evaporation. 3. Use milder thionation conditions or a different reagent. Monitor the reaction by TLC or LC-MS to avoid over-reaction. |
| Presence of Starting Material (Nitrile or Amide) in Product | 1. Insufficient reaction time or temperature. 2. Deactivated substrate. 3. Poor quality of the sulfur source or thionating reagent. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC. 2. Consider using a more reactive thionating agent or a catalyst if applicable. 3. Use freshly opened or properly stored reagents. |
| Formation of Chromane-3-carboxamide as a byproduct (when starting from nitrile) | 1. Presence of water in the reaction mixture leading to hydrolysis of the nitrile or the thioamide product. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Purification / Persistent Impurities | 1. Phosphorus-containing byproducts from Lawesson's Reagent or P₄S₁₀.[5][6] 2. The product and impurities have very similar polarities. | 1. Perform a careful aqueous workup with saturated NaHCO₃. Use meticulous column chromatography; a gradient elution may be necessary. Filtration through a silica plug can be a first step.[6] 2. Try a different solvent system for chromatography. Consider recrystallization or preparative HPLC if chromatography is ineffective. |
| Product Degradation on Silica Gel Column | 1. Thioamides can be unstable on silica gel, which is slightly acidic.[7] | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). 2. Consider using an alternative stationary phase like neutral alumina. |
Experimental Protocols
Method A: Synthesis from Chromane-3-carbonitrile
This protocol is a general procedure based on the conversion of nitriles to primary thioamides using sodium hydrosulfide.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Chromane-3-carbonitrile (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 2.0 eq) and diethylamine hydrochloride (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction may take several hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Method B: Synthesis from Chromane-3-carboxamide (using Lawesson's Reagent)
This protocol is a general procedure for the thionation of a primary amide.[8]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend Chromane-3-carboxamide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 1.0 eq) to the suspension. Note: Lawesson's reagent is often used in slight excess relative to the number of carbonyl groups.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). The initial suspension should become a clear yellow solution as the reaction progresses. Monitor the reaction by TLC until the starting amide is no longer visible (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. The phosphorus byproducts may precipitate. Filter the mixture through a pad of Celite or silica gel, washing with toluene or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
Caption: Potential reaction pathways in the thionation of the amide.
References
- 1. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for Chromane-3-carbothioamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Chromane-3-carbothioamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the chosen synthetic route.
Route 1: Thionation of Chromane-3-carboxamide
This is a common and direct method for the synthesis of thioamides from their corresponding amides using a thionating agent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).
Question: The thionation reaction is slow or incomplete, with starting material remaining even after prolonged reaction times. What are the possible causes and solutions?
Answer:
Incomplete thionation can be attributed to several factors, including the reactivity of the thionating agent, reaction temperature, and solvent choice. Here are some troubleshooting steps:
-
Increase Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, gradually increasing it may improve the conversion. For instance, reactions with Lawesson's reagent are often refluxed in solvents like toluene or xylene.[1][2]
-
Optimize the Thionating Agent:
-
Lawesson's Reagent (LR): While effective, the reactivity of LR can be variable. Ensure you are using a fresh, high-quality batch. The reaction rate with LR is generally faster for amides compared to esters.[1][3]
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent may require higher temperatures than Lawesson's Reagent.[3] Consider using it in a high-boiling solvent like pyridine.
-
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like toluene, xylene, or dioxane are commonly used for thionation reactions.[4][5] Ensure the solvent is anhydrous, as moisture can decompose the thionating agent.
-
Stoichiometry of the Thionating Agent: While a stoichiometric amount of the thionating agent is often sufficient, using a slight excess (e.g., 0.6 equivalents for Lawesson's Reagent, which is a dimer) can sometimes drive the reaction to completion.[6]
Question: I am observing the formation of multiple byproducts, making purification difficult. How can I minimize byproduct formation and improve the purity of my product?
Answer:
Byproduct formation is a common issue in thionation reactions, often arising from the decomposition of the thionating agent or side reactions of the starting material or product.
-
Control Reaction Temperature and Time: Over-heating or excessively long reaction times can lead to the decomposition of the desired thioamide. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Purification Strategy:
-
Removal of Phosphorus Byproducts: A major challenge in reactions using Lawesson's Reagent is the removal of phosphorus-containing byproducts, which often have similar polarity to the product.[6][7]
-
Workup Procedure: One effective method is to quench the reaction with an alcohol, such as ethanol or ethylene glycol, which reacts with the phosphorus byproducts to form more polar species that can be removed by an aqueous wash.[6]
-
Chromatography: If column chromatography is necessary, consider using a different stationary phase, such as alumina, as it may provide better separation of the thioamide from the phosphorus byproducts.[7]
-
-
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of oxidative side products.
Question: The isolated yield of this compound is low, even with complete conversion of the starting material. What could be the reason?
Answer:
Low isolated yields can result from product loss during workup and purification, or from product instability.
-
Product Solubility: this compound may have some solubility in the aqueous phase during extraction. Minimize the volume of the aqueous washes and consider back-extracting the aqueous layer with the organic solvent to recover any dissolved product.
-
Product Stability: Thioamides can be sensitive to acidic or basic conditions, especially at elevated temperatures.[8][9] Ensure that the workup procedure is performed under neutral or near-neutral pH conditions and avoid prolonged exposure to harsh conditions.
-
Purification Losses: Repeated chromatographic purifications can lead to significant product loss. If possible, try to induce crystallization of the crude product from a suitable solvent system to obtain a pure product without the need for chromatography.
Route 2: From Chromane-3-carbonitrile
This route involves the conversion of a nitrile group to a primary thioamide, typically through the addition of hydrogen sulfide (H₂S) or a synthetic equivalent.
Question: The conversion of Chromane-3-carbonitrile to the thioamide is not proceeding. What are the common pitfalls?
Answer:
The addition of a sulfur source to a nitrile can be challenging and often requires specific catalysts and reaction conditions.
-
Choice of Sulfiding Agent:
-
Hydrogen Sulfide (H₂S) Gas: This is the most direct reagent, but it is highly toxic and requires specialized equipment. The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine.
-
Sodium Hydrosulfide (NaSH): This is a safer alternative to H₂S gas and can be effective for the synthesis of primary thioamides.
-
Other Reagents: Other reagents like ammonium polysulfide or treating the nitrile with P₄S₁₀ can also be employed.[10]
-
-
Reaction Conditions:
-
Base Catalyst: The presence of a base is crucial to facilitate the nucleophilic attack of the sulfur species on the nitrile carbon.
-
Solvent: Polar aprotic solvents like DMF or pyridine are often used for this transformation.
-
-
Steric Hindrance: If the chromane ring is substituted with bulky groups near the 3-position, this may sterically hinder the approach of the sulfiding agent. In such cases, longer reaction times or higher temperatures may be necessary.
Question: I am getting a complex mixture of products instead of the desired thioamide. What could be the side reactions?
Answer:
Side reactions in the conversion of nitriles to thioamides can include hydrolysis of the nitrile to the corresponding amide if water is present, or further reactions of the thioamide product.
-
Hydrolysis of the Nitrile: Ensure that anhydrous conditions are maintained throughout the reaction to prevent the formation of Chromane-3-carboxamide as a byproduct.
-
Thioamide Instability: The newly formed thioamide may not be stable under the reaction conditions. It is important to monitor the reaction progress and work up the reaction as soon as the starting nitrile has been consumed.
-
Control of pH: The pH of the reaction mixture can be critical. Strongly basic conditions might lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: Both Chromane-3-carboxamide and Chromane-3-carbonitrile can serve as suitable starting materials. The choice often depends on the availability of the starting materials and the synthetic route you are more comfortable with. The thionation of the carboxamide is generally a more direct and commonly used method for preparing thioamides.
Q2: How can I monitor the progress of the thionation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that gives good separation between the starting amide and the product thioamide. The thioamide product is typically less polar than the corresponding amide and will have a higher Rf value. Staining with potassium permanganate can help visualize the spots.
Q3: What are the safety precautions I should take when working with thionating agents like Lawesson's Reagent?
A3: Lawesson's Reagent and other thionating agents should be handled in a well-ventilated fume hood. They have a strong, unpleasant odor. Avoid inhalation of dust and contact with skin and eyes. These reagents can also release toxic gases upon contact with water or acid, so it is important to use anhydrous solvents and handle them with care.
Q4: Can microwave irradiation be used to accelerate the thionation reaction?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating thionation reactions.[1][3][11] It can significantly reduce reaction times from hours to minutes and may also lead to higher yields and cleaner reactions. It is advisable to use a dedicated microwave reactor for this purpose and to start with small-scale experiments to optimize the conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thionation of Amides
| Thionating Agent | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Lawesson's Reagent | Toluene | 110 (Reflux) | 2-6 hours | Byproducts can complicate purification.[2][7] |
| Lawesson's Reagent | Xylene | 140 (Reflux) | 1-4 hours | Higher temperature can accelerate the reaction but may also lead to decomposition. |
| Lawesson's Reagent | Dioxane | 100 (Reflux) | 4-8 hours | A good alternative to toluene or xylene. |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | 115 (Reflux) | 6-12 hours | Often requires higher temperatures and longer reaction times than Lawesson's Reagent.[3] |
| Lawesson's Reagent (Microwave) | THF | 100-150 | 5-20 minutes | Significant rate enhancement. Requires careful optimization of time and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Chromane-3-carboxamide using Lawesson's Reagent
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Chromane-3-carboxamide (1.0 eq) and anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.6 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.
-
Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Quenching: Add ethanol and reflux for an additional 30 minutes to quench the excess Lawesson's Reagent and its byproducts.[6]
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Protocol 2: Synthesis of this compound from Chromane-3-carbonitrile
-
Reaction Setup: In a three-necked flask fitted with a gas inlet, a condenser, and a mechanical stirrer, dissolve Chromane-3-carbonitrile (1.0 eq) in anhydrous pyridine.
-
Addition of H₂S: Bubble hydrogen sulfide gas through the solution at a slow rate. Alternatively, add sodium hydrosulfide (1.5 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Chromatography Purification of Chromane-3-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Chromane-3-carbothioamide by chromatography. The following sections address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Compound | Inappropriate solvent system | Optimize the mobile phase composition through systematic TLC analysis with varying solvent polarities. Consider using a gradient elution. |
| Overloading of the column | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Column channeling | Ensure the column is packed uniformly without any cracks or channels. Dry packing followed by gentle tapping can sometimes help. Wet slurry packing is often more consistent. | |
| Compound Elutes Too Quickly | Mobile phase is too polar | Decrease the polarity of the mobile phase. For normal phase chromatography, this means increasing the proportion of the non-polar solvent. |
| Incorrect stationary phase | Consider using a less polar stationary phase if using reverse-phase chromatography, or a more polar one for normal phase. | |
| Compound Does Not Elute | Mobile phase is not polar enough | Increase the polarity of the mobile phase. A "methanol purge" at the end of a column run can elute highly polar compounds.[1] |
| Compound degradation on silica gel | The thioamide group may interact strongly with the acidic silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like alumina. A 2D TLC can help determine if the compound is degrading on the stationary phase.[1] | |
| Strong interaction with stationary phase | The carbothioamide functional group may chelate with trace metals in the silica gel. Add a chelating agent like EDTA to the mobile phase in small quantities. | |
| Tailing of Peaks | Acidic or basic nature of the compound | For acidic compounds, add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase. For basic compounds, add a volatile base (e.g., triethylamine or pyridine). |
| Column overload | Reduce the sample concentration. | |
| Low Recovery of Compound | Irreversible adsorption to the stationary phase | As mentioned, consider deactivating the stationary phase or using an alternative like alumina or a bonded phase. |
| Compound instability | The chromane ring system or the carbothioamide group may be unstable at the pH of the mobile phase. Ensure the pH is controlled and consider running the chromatography at a lower temperature. | |
| Co-elution with impurities | Improve separation by optimizing the solvent system or trying a different chromatographic technique (e.g., HPLC with a different column). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is a common choice for normal-phase chromatography of moderately polar organic compounds. However, due to the potential for interaction with the thioamide group, neutral alumina or a bonded phase silica gel (like diol or cyano) could be viable alternatives if issues like low recovery or degradation are observed.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) for this compound in the range of 0.25-0.35. This generally translates to a good elution profile on a column. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can be due to its acidic nature.[1] You can try neutralizing the silica gel by preparing a slurry with a small amount of a base like triethylamine in your solvent before packing the column. Alternatively, using a less acidic stationary phase such as neutral alumina can prevent degradation.
Q4: I am observing significant peak tailing in my fractions. How can I resolve this?
A4: Peak tailing is often caused by interactions between the analyte and the stationary phase. The carbothioamide group could have interactions with the silica surface. Adding a small percentage (0.1-1%) of a modifier to your mobile phase can help. For a potentially basic compound, adding a base like triethylamine can improve peak shape.
Q5: Can I use reverse-phase chromatography for purifying this compound?
A5: Yes, reverse-phase chromatography (e.g., with a C18 column) is a suitable alternative, especially if the compound has sufficient hydrophobicity. The mobile phase would typically be a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. This can be a good option if normal-phase chromatography fails to provide adequate separation or results in compound degradation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a TLC plate (silica gel 60 F254).
-
Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with a ratio of 9:1 and progressively increase the polarity (e.g., 8:2, 7:3, etc.).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for the spot corresponding to the desired compound. The optimal solvent system will give an Rf value between 0.25 and 0.35.
Visualizations
Caption: Workflow for purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Synthesis of Chromane-3-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing impurities during the synthesis of Chromane-3-carbothioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: The reaction yield is significantly lower than expected.
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor reagent activity.
-
Degradation of starting material or product: The chromane ring system or the carbothioamide functional group may be sensitive to the reaction conditions, leading to decomposition.
-
Side reactions: Competing reaction pathways may be consuming the starting material or the desired product.
-
Suboptimal stoichiometry: The molar ratios of the reactants and reagents may not be optimal for the desired transformation.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Temperature and Time Optimization: Experiment with varying the reaction temperature and time. A lower temperature for a longer duration may minimize degradation, while a higher temperature might be necessary to drive the reaction to completion.
-
Reagent Quality: Ensure the purity and reactivity of all reagents, especially thionating agents like Lawesson's reagent, which can degrade over time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present.
-
Stoichiometry Adjustment: Systematically vary the stoichiometry of the reactants to find the optimal ratio for product formation.
Q2: The primary impurity is the corresponding amide (Chromane-3-carboxamide).
Possible Cause:
-
Presence of water: Thionating agents can react with residual water in the solvent or on the glassware to produce the corresponding amide as a byproduct.[1]
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware. Consider using a drying agent or molecular sieves in the reaction mixture.
-
Purification: The amide can often be separated from the thioamide by column chromatography on silica gel, as the thioamide is typically less polar.
Q3: The crude product is contaminated with phosphorus-containing byproducts after using Lawesson's reagent.
Possible Cause:
-
Inherent byproduct formation: The reaction of Lawesson's reagent with a carbonyl compound inherently produces phosphorus-containing byproducts that can be difficult to separate from the desired product due to similar polarities.[2][3]
Solutions:
-
Modified Workup: A modified workup procedure can help to remove these impurities. One approach involves quenching the reaction with a diol, such as ethylene glycol, which reacts with the phosphorus byproducts to form more polar compounds that can be removed by extraction.[2]
-
Chromatography-Free Purification: In some cases, a chromatography-free method involving precipitation or recrystallization can be developed to isolate the pure thioamide.[2]
-
Alternative Thionating Agents: Consider using alternative thionating agents such as phosphorus pentasulfide (P4S10) or others that may produce byproducts that are easier to remove.[4][5]
Q4: Unreacted starting material (e.g., Chromane-3-carbonitrile) remains in the final product.
Possible Cause:
-
Insufficient reagent: The amount of the sulfiding agent (e.g., H₂S, NaSH) may be insufficient to convert all of the nitrile.
-
Low reactivity: The nitrile may be sterically hindered or electronically deactivated, making it less reactive towards the sulfiding agent.
Solutions:
-
Increase Reagent Equivalents: Increase the molar equivalents of the sulfiding agent.
-
Higher Temperature/Pressure: Increasing the reaction temperature or conducting the reaction under pressure can enhance the rate of conversion.[6]
-
Catalyst: The addition of a suitable catalyst, such as a phase-transfer catalyst or a base, may facilitate the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most probable synthetic routes starting from readily available precursors are:
-
Thionation of Chromane-3-carboxamide: This involves the conversion of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
-
Sulfhydrolysis of Chromane-3-carbonitrile: This route involves the reaction of the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or gaseous H₂S in the presence of a base.[6][7]
Q2: How can I best purify the final this compound product?
The optimal purification method will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a general and effective method for separating the thioamide from most common impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: If the impurities have acidic or basic properties that differ from the thioamide, an acid-base extraction during the workup can be a simple and effective purification step.
Q3: Are there any specific safety precautions I should take during the synthesis?
Yes, several safety precautions are crucial:
-
Hydrogen Sulfide (H₂S): If using H₂S gas or generating it in situ, always work in a well-ventilated fume hood. H₂S is a highly toxic and flammable gas.
-
Lawesson's Reagent and P₄S₁₀: These reagents can release H₂S upon contact with moisture. Handle them in a fume hood and avoid inhalation of dust.
-
Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling organic solvents.
Quantitative Data Summary
Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion
| Reagent | Typical Solvent | Temperature (°C) | Common Byproducts | Notes |
| Lawesson's Reagent | Toluene, Dioxane | 80-110 | Phosphorus-containing compounds | Mild and versatile, but byproduct removal can be challenging.[8] |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | 80-110 | Polymeric phosphorus sulfides | Often requires higher temperatures and can be less selective than Lawesson's reagent.[4] |
Table 2: Conditions for Nitrile to Thioamide Conversion
| Reagent System | Solvent | Temperature (°C) | Pressure | Common Impurities |
| H₂S gas, Base (e.g., Pyridine, Triethylamine) | Ethanol, Pyridine | 25-100 | Atmospheric or higher | Unreacted nitrile, corresponding amide |
| Sodium Hydrosulfide (NaSH) | DMF, Ethanol | 25-80 | Atmospheric | Unreacted nitrile |
| Ammonium Sulfide ((NH₄)₂S) | Methanol, Water | 25-60 | Atmospheric | Unreacted nitrile, corresponding amide |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionation of Chromane-3-carboxamide
-
To a solution of Chromane-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL per mmol of amide) is added Lawesson's reagent (0.5-0.6 eq).
-
The reaction mixture is heated to reflux (approximately 110 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: Synthesis of this compound via Sulfhydrolysis of Chromane-3-carbonitrile
-
To a solution of Chromane-3-carbonitrile (1.0 eq) in a suitable solvent such as DMF or ethanol is added sodium hydrosulfide (NaSH) (1.5-2.0 eq).
-
The mixture is stirred at a temperature ranging from room temperature to 80 °C, and the reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US6541667B1 - Methods for preparation of thioamides - Google Patents [patents.google.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
enhancing the biological activity of Chromane-3-carbothioamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromane-3-carbothioamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.
1. Synthetic Chemistry
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the Vilsmeier-Haack formylation of the chromone precursor. | The Vilsmeier-Haack reaction is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups can decrease reactivity.[1] The Vilsmeier reagent may have degraded. | Ensure the starting 2-hydroxyacetophenone has electron-donating groups if possible. Use freshly prepared Vilsmeier reagent (from POCl₃ and DMF) for optimal results.[2] The reaction is typically performed at low temperatures, so ensure proper temperature control. |
| Difficulty in the conversion of chromone-3-carboxylic acid to the corresponding carbothioamide. | The carboxylic acid may not be fully converted to the acid chloride intermediate. The amine used for the final step may be sterically hindered or have low nucleophilicity. The carbothioamide group can be unstable under certain conditions. | Use an excess of thionyl chloride (SOCl₂) to ensure complete formation of the acid chloride.[3][4] Consider using a coupling agent like HATU for the amidation step, which can be more efficient for difficult couplings.[5] Perform the reaction under anhydrous conditions and at a controlled temperature to prevent degradation of the carbothioamide moiety. |
| Side product formation during the synthesis. | The reaction conditions may not be optimal, leading to competing reactions. The starting materials may contain impurities. | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Purify all starting materials before use. Utilize chromatographic techniques (e.g., column chromatography) to separate the desired product from impurities. |
2. Biological Assays
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of the this compound derivative in aqueous buffer for in vitro assays. | The chromane scaffold and carbothioamide group can contribute to the lipophilicity of the molecule, leading to low aqueous solubility.[6][7] | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[6][7][8] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent effects on the biological system. Sonication can aid in the dissolution of the compound.[6] If solubility issues persist, consider using solubilizing agents or reformulating the compound. |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay). | The compound may be precipitating out of the solution at the tested concentrations.[7] The compound might directly interfere with the MTT reagent.[3][9][10][11] Cell density and incubation time can significantly affect the results.[4] | Visually inspect the assay plates for any signs of compound precipitation. Perform a solubility test of the compound in the cell culture medium.[12] Include a control without cells to check for direct reduction of MTT by the compound.[11] Optimize cell seeding density and incubation times for your specific cell line and experimental conditions.[4] Consider using an alternative viability assay (e.g., CellTiter-Glo) that is less prone to interference. |
| Unexpected Structure-Activity Relationship (SAR) data. | The observed biological activity may be influenced by factors other than the intended target interaction, such as differences in cell permeability or metabolic stability. The carbothioamide group might be metabolized to a more or less active species. | Investigate the physicochemical properties of the derivatives, such as lipophilicity (LogP) and aqueous solubility, to assess their potential impact on cell permeability. Conduct metabolic stability assays to determine if the compounds are being modified by cellular enzymes. Utilize computational modeling to explore potential binding modes and rationalize the observed SAR. |
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I store my this compound derivatives?
-
A: For long-term storage, solid compounds should be stored in a cool, dark, and dry place, preferably in a desiccator. Solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Q: What is the best solvent to dissolve this compound derivatives?
-
A: Due to their often-lipophilic nature, these compounds are typically most soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7] For biological assays, it is crucial to use a minimal amount of organic solvent and ensure the final concentration in the aqueous medium is non-toxic to the cells.[6]
-
2. Biological Activity and Mechanism of Action
-
Q: What are the known biological activities of this compound derivatives?
-
Q: What are the potential mechanisms of action for these compounds?
-
A: The mechanism of action varies depending on the specific derivative. Some chromane derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylases[6] and monoamine oxidases[7], while others can modulate signaling pathways involved in cell proliferation and apoptosis. The carbothioamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Selected Chromane Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4s | A549 | 0.578 | [6] |
| Compound 4s | H1975 | 1.005 | [6] |
| Compound 4s | HCT116 | 0.680 | [6] |
| B16 | 22Rv1 | 0.096 | [13] |
| Pyranocoumarin-3-carboxamide 14b | HepG2 | 2.62 | [5] |
| Pyranocoumarin-3-carboxamide 14e | HeLa | 0.39 | [5] |
Experimental Protocols
1. General Procedure for the Synthesis of Chromone-3-carboxamides
This protocol is a generalized procedure based on reported methods.[3][4]
-
Vilsmeier-Haack Formylation: To a solution of the appropriate 2-hydroxyacetophenone in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice-water and collect the precipitated chromone-3-carbaldehyde by filtration.
-
Oxidation to Carboxylic Acid: To a solution of the chromone-3-carbaldehyde in a suitable solvent (e.g., a mixture of DCM and water), add sodium chlorite and sulfamic acid. Stir the mixture until the aldehyde is completely oxidized to the carboxylic acid. Extract the product with an organic solvent and purify by recrystallization.
-
Amide Formation: To a solution of the chromone-3-carboxylic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride and a catalytic amount of DMF. Reflux the mixture to form the acid chloride in situ. After cooling, add the desired amine and a base (e.g., triethylamine) and stir at room temperature. Purify the resulting chromone-3-carboxamide by column chromatography or recrystallization.
2. MTT Cell Viability Assay
This protocol is a standard procedure for assessing the cytotoxicity of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 1%. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of ACC signaling pathway by a Chromane derivative.
Caption: Troubleshooting workflow for low cell viability assay signal.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Thioamide-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the metabolic instability of thioamide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the instability of thioamide-containing compounds?
A1: The primary metabolic pathway leading to the instability of thioamide-containing compounds is S-oxidation.[1][2] This process is primarily mediated by two major enzyme superfamilies: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[1] The initial oxidation converts the thioamide to a reactive thioamide S-oxide (sulfine), which can be further oxidized to a more unstable S,S-dioxide (sulfene).[2] These reactive intermediates can then undergo hydrolysis or elimination to form the corresponding amide or nitrile, respectively, leading to the degradation of the parent compound.[2]
Q2: Which specific enzymes are most commonly involved in thioamide metabolism?
A2: Several isoforms of FMOs and CYPs have been implicated in thioamide metabolism. Among the FMOs, FMO3 is the predominant form in the adult human liver, while FMO1 is more prevalent in the kidney and fetal liver.[3][4] FMO2 is primarily found in the lung.[4] Within the CYP superfamily, CYP3A4 is a major contributor to the metabolism of a wide range of drugs, including some thioamides.[5][6] Other isoforms, such as those in the CYP2C and CYP2E families, can also play a role depending on the specific structure of the thioamide compound.[1]
Q3: What are the potential consequences of thioamide metabolism?
A3: The metabolic activation of thioamides can have dual consequences. On one hand, it is a critical step in the mechanism of action for certain prodrugs, such as the anti-tuberculosis agent ethionamide, which is converted to its active form through S-oxidation.[7] On the other hand, the formation of reactive metabolites can lead to toxicity, most notably hepatotoxicity, through covalent binding to cellular macromolecules like proteins.[1] Therefore, understanding and controlling the metabolism of thioamide-containing compounds is crucial for their therapeutic development.
Q4: What are the general strategies to improve the metabolic stability of thioamide-containing compounds?
A4: Several medicinal chemistry strategies can be employed to mitigate the metabolic instability of thioamides:
-
Steric Shielding: Introducing bulky substituents near the thioamide group can hinder the approach of metabolizing enzymes, thereby reducing the rate of S-oxidation.[8]
-
Electronic Modification: Altering the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups can influence the susceptibility of the sulfur atom to oxidation.
-
Bioisosteric Replacement: In cases where the thioamide itself is not essential for pharmacological activity, it can be replaced with a more metabolically stable bioisostere. Common replacements for amides and thioamides include heterocycles such as 1,2,3-triazoles, oxadiazoles, or imidazoles, which can mimic the hydrogen bonding properties while offering improved stability.[6][9]
Q5: How does thioamide substitution in peptides affect their metabolic stability?
A5: Substituting an amide bond with a thioamide in a peptide backbone can significantly enhance its metabolic stability by increasing resistance to proteolytic degradation by peptidases. This is attributed to the different electronic and steric properties of the thioamide bond compared to the amide bond, which can disrupt the recognition and cleavage by proteases. This strategy has been shown to improve the serum half-life of macrocyclic peptides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of thioamide metabolic stability.
Issue 1: High variability in in vitro metabolic stability data between experiments.
-
Question: My calculated in vitro half-life for a thioamide compound in human liver microsomes (HLM) is inconsistent across different experimental runs. What could be the cause?
-
Answer:
-
Variability in Microsomal Activity: Ensure the same batch of pooled HLM is used for all comparative experiments. If different batches are used, their metabolic activity should be characterized and normalized using well-known substrate probes.
-
Cofactor Degradation: The NADPH regenerating system is crucial for CYP and FMO activity. Ensure the components (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are fresh and have been stored correctly. Prepare the regenerating solution fresh for each experiment.
-
Inconsistent Incubation Conditions: Minor variations in temperature, pH, and shaking speed can impact enzyme kinetics.[7] Strictly control these parameters. Ensure the incubation temperature is maintained at 37°C.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate and variable results. Verify the compound's solubility in the final incubation mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid inhibiting enzyme activity.
-
Issue 2: Discrepancy between in vitro and in vivo metabolic clearance.
-
Question: My thioamide compound appears stable in human liver microsomes, but shows high clearance in vivo. What could explain this?
-
Answer:
-
Extrahepatic Metabolism: The liver is not the only site of drug metabolism. Your compound may be metabolized in other tissues such as the intestine, kidneys, or lungs, which have different enzyme profiles. Consider conducting stability assays with S9 fractions or microsomes from these tissues.
-
Contribution of Phase II Metabolism: Microsomal stability assays primarily assess Phase I (oxidative) metabolism. If your compound is a substrate for Phase II conjugation enzymes (e.g., UGTs, SULTs), which are more abundant in the cytosolic fraction or intact hepatocytes, its clearance will be underestimated in microsomes. It is advisable to perform stability assays in hepatocytes to get a more complete picture of metabolic clearance.
-
Role of Transporters: The uptake of the drug into hepatocytes can be a rate-limiting step for metabolism. If your compound is a substrate for uptake transporters that are not present or fully functional in microsomes, its in vitro clearance may be underestimated.
-
Non-Enzymatic Degradation: The compound might be chemically unstable in the physiological pH of the blood, which would not be captured in a standard microsomal assay.
-
Issue 3: Unexpected metabolite profile observed in LC-MS/MS analysis.
-
Question: I am observing metabolites that do not correspond to simple S-oxidation products. What could be the reason?
-
Answer:
-
Unusual Biotransformation Reactions: While S-oxidation is common, other, less predictable metabolic reactions can occur.[9] These can include ring cleavages, intramolecular rearrangements, or conjugation with unusual endogenous molecules.[9]
-
Reactive Metabolite Adducts: The reactive S-oxide or S,S-dioxide intermediates can form covalent adducts with nucleophilic species in the incubation matrix, such as glutathione (if present in S9 fractions or hepatocytes) or even buffer components. These adducts will appear as unexpected peaks in the chromatogram.
-
Spontaneous Degradation of Intermediates: The primary metabolites (S-oxides) might be unstable and spontaneously rearrange or degrade to other products under the analytical conditions (e.g., in the LC mobile phase or MS source).
-
Contaminants or Impurities: Ensure the observed peaks are not impurities from the compound synthesis or contaminants from the experimental setup. Run appropriate controls (e.g., incubation without cofactor, incubation without microsomes) to rule this out.
-
Quantitative Data Summary
The following table summarizes available quantitative data on the metabolic stability of selected thioamide-containing compounds. Note: Direct comparison of data across different studies should be done with caution due to variations in experimental conditions.
| Compound | In Vitro System | Parameter | Value | Reference |
| Ethionamide | Human Liver Microsomes | t1/2 | ~2-3 hours (in vivo) | |
| Thioacetamide | Rat Hepatocytes | Toxicity | Toxic at high concentrations | |
| Thioacetamide | Mouse Liver Microsomes | Metabolism | Metabolized by FMO and P450 | [1] |
| Propylthiouracil | - | t1/2 | - | - |
| NHPPC | Rat Liver Microsomes | % Remaining (60 min) | 42.8% | |
| NHPPC | Dog Liver Microsomes | % Remaining (60 min) | 0.8% | |
| NHPPC | Human Liver Microsomes | % Remaining (60 min) | 42.0% | |
| NHPPC | Rat Liver Microsomes | CLint, in vitro | 0.0233 mL/min/mg protein | |
| NHPPC | Dog Liver Microsomes | CLint, in vitro | 0.1204 mL/min/mg protein | |
| NHPPC | Human Liver Microsomes | CLint, in vitro | 0.0214 mL/min/mg protein | |
| Compound 12 | Mouse Liver Microsomes | % Remaining (120 min) | 27.5% | [9] |
| Compound 12 | Rat Liver Microsomes | % Remaining (120 min) | 16.7% | [9] |
| Compound 12 | Human Liver Microsomes | % Remaining (120 min) | 72.6% | [9] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a thioamide-containing compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an appropriate internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare the working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the reaction mixture by combining the liver microsomes and buffer in a 96-well plate. Pre-warm the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the cofactor.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the potential metabolites of a thioamide-containing compound following incubation with liver microsomes or hepatocytes.
Materials:
-
Samples from a metabolic stability assay (as described in Protocol 1)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Sample Preparation:
-
Use the supernatant from the quenched and centrifuged incubation mixtures.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in both full scan mode to detect all potential metabolites and in product ion scan (MS/MS) mode to obtain fragmentation patterns of the parent compound and its metabolites.
-
-
Data Processing and Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the test incubation with control incubations (e.g., without cofactor) to identify peaks that are unique to the metabolic reaction.
-
Predict potential metabolites based on common metabolic transformations of thioamides (e.g., S-oxidation, hydroxylation, demethylation). The software will search for the corresponding mass-to-charge ratios (m/z) in the full scan data.
-
For any suspected metabolite peak, analyze its MS/MS fragmentation pattern. Compare the fragmentation pattern to that of the parent compound to identify common structural fragments, which can help confirm the identity of the metabolite.
-
For S-oxidation, a characteristic mass shift of +16 Da (for the S-oxide) and +32 Da (for the S,S-dioxide) from the parent compound would be expected.
-
Visualizations
Caption: Metabolic activation pathway of thioamide-containing compounds.
Caption: Workflow for a liver microsomal stability assay.
Caption: Troubleshooting logic for in vitro-in vivo discrepancies.
References
- 1. Role of metabolism by flavin-containing monooxygenase in thioacetamide-induced immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of time-dependent CYP3A4 drug-drug interactions: impact of enzyme degradation, parallel elimination pathways, and intestinal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromane-3-carbothioamide Pharmacokinetic Improvement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic properties of Chromane-3-carbothioamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common pharmacokinetic challenges observed with this compound?
A1: While specific data for this compound is limited in publicly available literature, related chromane structures and thioamide-containing compounds often exhibit challenges such as low aqueous solubility, moderate to high plasma protein binding, and potential for rapid metabolism. The thioamide group, in particular, can be susceptible to enzymatic S-oxygenation.
Q2: How can the aqueous solubility of this compound be improved?
A2: Improving aqueous solubility is a key first step to enhancing oral bioavailability. Strategies include:
-
Salt formation: If the molecule has ionizable groups, forming a pharmaceutically acceptable salt can significantly increase solubility.
-
Prodrugs: A more soluble promoiety can be attached to the core structure, which is then cleaved in vivo to release the active drug.
-
Formulation strategies: Techniques like creating nanosuspensions, solid dispersions with hydrophilic polymers, or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can enhance the dissolution rate and apparent solubility.
Q3: What metabolic pathways are likely for this compound?
A3: Based on the metabolism of other thioamides, the primary metabolic route is likely S-oxygenation, catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs).[1] This can lead to the formation of reactive intermediates. Other potential pathways include hydroxylation of the chromane ring system.
Q4: How does plasma protein binding affect the pharmacokinetics of this compound?
A4: High plasma protein binding reduces the concentration of the free, unbound drug in circulation.[2] Only the unbound fraction is available to exert its pharmacological effect and to be cleared from the body.[2] For highly protein-bound drugs, even small changes in binding (e.g., due to drug-drug interactions) can lead to significant changes in the free drug concentration and potentially impact efficacy and toxicity. Acidic and neutral drugs tend to bind to albumin, while basic drugs often bind to alpha-1 acid glycoprotein.[2]
Q5: Are there any structural modifications to the this compound scaffold that could improve its pharmacokinetic profile?
A5: Structure-activity relationship (SAR) studies on related (S)-N-chroman-3-ylcarboxamides have shown that modifications to the chromane ring and the carboxamide portion can influence the pharmacokinetic profile.[3] For this compound, strategies could include:
-
Introducing polar groups to improve solubility.
-
Blocking sites of metabolism by introducing groups like fluorine.
-
Modifying lipophilicity to optimize the balance between solubility and permeability.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Symptoms:
-
Low plasma concentrations (Cmax) after oral administration compared to intravenous administration.
-
High variability in plasma exposure between subjects.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| Low Aqueous Solubility | Investigate formulation strategies such as nanosuspensions or solid dispersions. | --INVALID-LINK-- |
| Poor Permeability | Assess permeability using a Caco-2 permeability assay. If permeability is low, consider structural modifications to increase lipophilicity (while balancing solubility). | --INVALID-LINK-- |
| High First-Pass Metabolism | Conduct in vitro metabolism studies with liver microsomes or hepatocytes to determine the metabolic stability. If metabolism is rapid, consider co-administration with a metabolic inhibitor (in preclinical studies) or structural modifications to block metabolic sites. | --INVALID-LINK-- |
Issue 2: High In Vitro Clearance in Liver Microsomes
Symptoms:
-
Rapid disappearance of the parent compound in a liver microsomal stability assay.
-
Short predicted in vivo half-life.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| Extensive Phase I Metabolism | Identify the major metabolites using LC-MS/MS. Determine which CYP450 enzymes are responsible using recombinant enzymes or specific inhibitors. This can guide structural modifications to block the sites of metabolism. | --INVALID-LINK-- |
| Thioamide S-oxygenation | The thioamide moiety is prone to oxidation.[1] Consider replacing the thioamide with a more stable amide or other bioisostere if pharmacologically tolerated. | N/A |
Issue 3: High Plasma Protein Binding
Symptoms:
-
Low unbound fraction (<1%) in plasma protein binding assays.
-
Potential for drug-drug interactions.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action | Relevant Experimental Protocol |
| High Lipophilicity | High lipophilicity often correlates with high plasma protein binding. Consider structural modifications to introduce more polar functional groups to reduce lipophilicity, while maintaining biological activity. | --INVALID-LINK-- |
| Specific Binding to Plasma Proteins | Determine the binding affinity to human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) to understand the primary binding proteins. | --INVALID-LINK-- |
Hypothetical Pharmacokinetic Data for this compound Analogs
The following table presents hypothetical pharmacokinetic data for two this compound analogs to illustrate the impact of structural modifications. This data is for illustrative purposes only and not based on actual experimental results.
| Parameter | Analog A (Parent) | Analog B (Fluorinated) |
| Oral Bioavailability (%) | 15 | 45 |
| Half-life (h) | 1.2 | 4.5 |
| Cmax (ng/mL) | 50 | 150 |
| Tmax (h) | 0.5 | 1.0 |
| Clearance (mL/min/kg) | 25 | 8 |
| Volume of Distribution (L/kg) | 2.5 | 3.0 |
| Plasma Protein Binding (%) | 98.5 | 95.0 |
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer at 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Protocol: Plasma Protein Binding Assay
Objective: To determine the fraction of this compound bound to plasma proteins.
Methodology:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add plasma (e.g., human, rat) containing a known concentration of this compound to one chamber of the RED device.
-
Add protein-free buffer to the other chamber.
-
Incubate the device at 37°C with shaking to allow equilibrium to be reached.
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations
Caption: Experimental workflow for pharmacokinetic optimization.
Caption: Troubleshooting logic for poor oral bioavailability.
Caption: Potential metabolic pathways of this compound.
References
Technical Support Center: Achieving Consistent Results with Chromane-3-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining assay protocols for consistent and reliable results with the novel compound Chromane-3-carbothioamide. Given the limited specific data on this compound, this resource focuses on general best practices, troubleshooting common issues encountered with novel bioactive molecules, and establishing robust assay validation procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing a new cell-based assay for this compound?
A1: When developing a new assay for a novel compound like this compound, the primary considerations are:
-
Compound Solubility and Stability: Thioamides can exhibit different solubility and stability profiles compared to their amide counterparts.[1][2] It is crucial to determine the optimal solvent for stock solutions and the compound's stability under assay conditions (e.g., in aqueous media, temperature, light exposure).[3][4]
-
Cell Line Selection and Quality: The choice of cell line should be relevant to the intended biological target. Ensure the cell line is obtained from a reputable source, routinely tested for mycoplasma, and used at a consistent and low passage number to avoid genetic drift and altered phenotypes.[5]
-
Assay Validation and Controls: Thoroughly validate the assay by establishing positive and negative controls, determining the Z-factor for high-throughput screens, and assessing reproducibility.[6][7][8]
-
Concentration Range: An initial broad concentration range finding study is essential to identify the optimal window for observing biological activity and potential toxicity.
Q2: My results with this compound are inconsistent between experiments. What are the likely causes?
A2: Inconsistent results in cell-based assays can stem from several factors:[9]
-
Compound Precipitation: Poor solubility of the test compound in the assay medium is a common cause of variability.[10][11][12] Visual inspection of the assay plate under a microscope for precipitates is recommended.
-
Cellular Health and Density: Variations in cell seeding density, passage number, and overall cell health can significantly impact the outcome.[5][13] Implementing a strict cell culture quality control protocol is essential.
-
Reagent Variability: Batch-to-batch variation in media, serum, and other reagents can introduce inconsistencies. It is advisable to test new batches of critical reagents before use in large-scale experiments.
-
Pipetting and Edge Effects: Inaccurate pipetting, especially of viscous compound solutions, and evaporation from the outer wells of a microplate (the "edge effect") can lead to significant errors.[9]
Q3: How can I determine if this compound is stable in my assay conditions?
A3: Stability testing is a critical step.[3][14] A simple approach is to incubate this compound in the complete assay medium for the duration of the experiment. At various time points, the medium can be analyzed by HPLC to quantify the amount of intact compound remaining. This will reveal if the compound degrades over time under the experimental conditions.[4]
Q4: What are the best practices for preparing and handling a novel thioamide compound like this compound?
A4: Thioamide-containing compounds may have unique handling requirements.[1][15]
-
Storage: Store the compound under conditions recommended by the supplier, typically protected from light and moisture at a low temperature.
-
Solubilization: Use a high-purity solvent like DMSO to prepare concentrated stock solutions.[9] To avoid precipitation when diluting into aqueous assay media, it is often best to perform serial dilutions in the solvent before adding to the final medium in a low volume.[10]
-
Safety: As with any novel chemical, handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Compound precipitation at higher concentrations. 3. Pipetting errors.[9] 4. Edge effects in the microplate.[9] | 1. Ensure a homogenous cell suspension before seeding. 2. Perform a solubility test. Consider lowering the top concentration or using a different solvent system.[10][16] 3. Use calibrated pipettes and reverse pipetting for viscous solutions. 4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[9] |
| No observable effect of the compound | 1. Compound is inactive in the chosen assay. 2. Compound concentration is too low. 3. Compound has degraded. 4. Incorrect assay endpoint or measurement time. | 1. Test the compound in a different, orthogonal assay if possible. 2. Test a wider and higher concentration range. 3. Verify compound stability under assay conditions.[3] 4. Perform a time-course experiment to identify the optimal time for measuring the effect. |
| High background signal or false positives | 1. Compound is autofluorescent (in fluorescence-based assays). 2. Insufficient washing or blocking steps.[17] 3. Non-specific binding of antibodies or reagents. | 1. Measure the fluorescence of the compound alone in the assay medium. 2. Optimize washing and blocking protocols.[17] 3. Include appropriate controls, such as isotype controls for antibodies, and test for non-specific effects in a cell-free system. |
| Unexpected cytotoxicity | 1. Off-target effects of the compound. 2. Contamination of the compound stock. 3. Solvent toxicity at the concentrations used. | 1. Screen the compound against a panel of cell lines to assess its specificity. 2. Check the purity of the compound stock using analytical methods like LC-MS. 3. Run a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing toxicity. |
Experimental Protocols
Since specific protocols for this compound are not established, the following are generalized methodologies for key experiments that should be adapted and optimized.
Protocol 1: Determination of Compound Solubility (Kinetic Aqueous Solubility Assay)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a range of compound concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[16][18]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
| Parameter | Recommended Starting Range |
| Cell Seeding Density | 5,000 - 20,000 cells/well (cell line dependent) |
| Compound Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilization Time | 15 minutes to overnight (shaking) |
Visualizations
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selectscience.net [selectscience.net]
- 8. dispendix.com [dispendix.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
Validation & Comparative
Comparative Efficacy Analysis of a Novel Chromane Derivative Against Established MAO-B Inhibitors
For Immediate Release
This guide provides a detailed comparison of the inhibitory efficacy of a novel chromane derivative, N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide, against well-established inhibitors of Monoamine Oxidase B (MAO-B). The data presented is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine and is a significant target in the treatment of neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B can lead to an increase in synaptic dopamine levels, thereby alleviating motor symptoms associated with the disease. This document outlines the superior in vitro efficacy of the novel chromane compound compared to clinically approved MAO-B inhibitors.
Quantitative Efficacy of MAO-B Inhibitors
The inhibitory potential of N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide and known MAO-B inhibitors was quantified by determining their half-maximal inhibitory concentrations (IC50). The data clearly indicates that the novel chromane derivative exhibits significantly higher potency.
| Compound | Type of Inhibitor | IC50 (nM) for human MAO-B |
| N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide | Novel Chromane Derivative | 1.52 ± 0.15 |
| Selegiline | Known Irreversible Inhibitor | 51 |
| Rasagiline | Known Irreversible Inhibitor | 4.43 |
| Safinamide | Known Reversible Inhibitor | 98 |
Note: Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
The following provides a generalized methodology for the determination of MAO-B inhibitory activity, based on common laboratory practices.
Human MAO-B Inhibition Assay (Fluorometric Method)
This in vitro assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Test compounds (N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide and known inhibitors)
-
Positive control (a known MAO-B inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A dilution series of the test compounds and the positive control is prepared in the assay buffer.
-
Enzyme and Substrate Preparation: The recombinant human MAO-B enzyme and the MAO-B substrate are diluted to their optimal working concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the MAO-B substrate to the wells of the 96-well plate containing the enzyme and the various concentrations of the test compounds or controls.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: The percentage of MAO-B inhibition for each compound concentration is calculated relative to the control wells (containing enzyme and substrate but no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Dopamine Metabolism Pathway involving MAO-B.
Caption: General Workflow for MAO-B Inhibition Assay.
Unraveling the Molecular Mysteries: A Comparative Guide to Chromane-3-carbothioamide's Mechanism of Action
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the putative mechanism of action of Chromane-3-carbothioamide. This document outlines potential therapeutic pathways and offers a framework for experimental validation against established alternatives.
While specific literature on this compound is limited, the known biological activities of its core moieties—the chromane scaffold and the carbothioamide group—suggest promising therapeutic potential, primarily in the realms of oncology and neurodegenerative disorders. This guide explores these possibilities through a comparative lens, presenting hypothetical mechanisms of action and the experimental data required for their validation.
Postulated Mechanism of Action: A Dual Threat in Oncology
Drawing from the established activities of related compounds, a plausible mechanism of action for this compound in cancer is a dual approach involving the induction of apoptosis and the inhibition of key signaling pathways. The carbothioamide moiety is known to interfere with DNA synthesis and promote programmed cell death (apoptosis)[1][2][3]. Concurrently, the chromane core is found in various kinase inhibitors, suggesting a potential for this compound to target critical cancer-driving pathways like the Epidermal Growth Factor Receptor (EGFR) and B-RAF signaling cascades[4].
Comparison with Standard Anticancer Agents
To contextualize the potential efficacy of this compound, we compare it with two established anticancer drugs: Doxorubicin, a conventional chemotherapeutic agent that induces apoptosis, and Erlotinib, a targeted therapy that inhibits EGFR.
| Feature | This compound (Hypothetical) | Doxorubicin | Erlotinib |
| Primary Mechanism | Induction of Apoptosis & Kinase Inhibition | DNA Intercalation & Topoisomerase II Inhibition, leading to Apoptosis | EGFR Tyrosine Kinase Inhibition |
| Key Cellular Targets | Caspases, PARP, EGFR, B-RAF | DNA, Topoisomerase II | EGFR |
| Expected IC50 Range | 1-20 µM (in various cancer cell lines) | 0.1-5 µM (in various cancer cell lines) | 0.02-1 µM (in EGFR-mutant cancer cell lines) |
| Potential Side Effects | To be determined; may include off-target kinase effects | Cardiotoxicity, Myelosuppression | Dermatologic toxicities, Diarrhea |
A Neuroprotective Role: Targeting Key Enzymes in Neurodegeneration
The chromane scaffold is a common feature in compounds designed to combat neurodegenerative diseases[5][6][7]. These molecules often act by inhibiting enzymes such as Monoamine Oxidase (MAO) and cholinesterases, which are implicated in the pathology of conditions like Alzheimer's and Parkinson's disease. Therefore, an alternative or concurrent mechanism of action for this compound could be the modulation of these neurological targets.
Comparison with Established Neuroprotective Agents
Here, we compare the hypothetical neuroprotective properties of this compound with Selegiline, a selective MAO-B inhibitor, and Donepezil, a cholinesterase inhibitor.
| Feature | This compound (Hypothetical) | Selegiline | Donepezil |
| Primary Mechanism | MAO and/or Cholinesterase Inhibition | Irreversible Inhibition of MAO-B | Reversible Inhibition of Acetylcholinesterase |
| Key Molecular Targets | MAO-A, MAO-B, Acetylcholinesterase, Butyrylcholinesterase | MAO-B | Acetylcholinesterase |
| Expected IC50 Range | 0.1-10 µM (for target enzymes) | 0.01-0.1 µM (for MAO-B) | 0.01-0.05 µM (for Acetylcholinesterase) |
| Therapeutic Indication | Alzheimer's Disease, Parkinson's Disease | Parkinson's Disease | Alzheimer's Disease |
Experimental Validation Protocols
To validate the proposed mechanisms of action, a series of well-established experimental protocols are recommended.
I. Validation of Anticancer Activity
A. Cell Viability and Apoptosis Assays
-
MTT or SRB Assay: To determine the cytotoxic effects of this compound on various cancer cell lines (e.g., A549, MCF-7, HCT116)[1][8][9].
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and necrosis via flow cytometry[10][11].
-
Caspase Activity Assay: To measure the activation of key apoptotic executioner caspases (e.g., Caspase-3, Caspase-7) using colorimetric or fluorometric substrates[12].
-
PARP Cleavage Analysis: To detect the cleavage of Poly (ADP-ribose) polymerase, a hallmark of apoptosis, by Western blotting[1].
B. Target Engagement and Kinase Inhibition Assays
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to target proteins (e.g., EGFR, B-RAF) within a cellular context[13][14].
-
In Vitro Kinase Assay: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and B-RAF kinases.
-
Western Blotting for Phosphorylated Proteins: To assess the downstream effects of kinase inhibition by measuring the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-ERK).
II. Validation of Neuroprotective Activity
A. Enzyme Inhibition Assays
-
MAO-A and MAO-B Inhibition Assay: To determine the inhibitory potency (IC50) of this compound against recombinant human MAO-A and MAO-B enzymes using a chemiluminescent assay[5][7].
-
Cholinesterase Inhibition Assay: To measure the IC50 values against acetylcholinesterase and butyrylcholinesterase using the Ellman's method.
Visualizing the Pathways
To further elucidate the proposed mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. doaj.org [doaj.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Navigating the Selectivity Landscape of Chromane-3-carbothioamide: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel small molecules is intrinsically linked to their selectivity. A compound that potently modulates its intended target while minimizing off-target interactions is more likely to exhibit a favorable safety profile and predictable efficacy. Chromane-3-carbothioamide and its analogs represent a promising class of compounds with a diverse range of reported biological activities. However, a comprehensive understanding of their cross-reactivity is crucial for advancing their development.
This guide provides a comparative analysis of the potential cross-reactivity of this compound by examining the known selectivity of structurally related chromane and carbothioamide derivatives. Due to the limited availability of public cross-reactivity data for this compound itself, this guide leverages data from analogous compounds to infer potential off-target interactions and guide future selectivity profiling studies.
Comparative Analysis of Potential Cross-Reactivity
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Similarly, the carbothioamide functional group is present in a variety of bioactive molecules. The combination of these two moieties in this compound suggests a complex pharmacological profile with the potential for interactions with multiple biological targets.
To illustrate the potential for cross-reactivity, the following table summarizes the known inhibitory activities of various chromane and carbothioamide derivatives against a panel of common off-target classes. This data is compiled from various public sources and should be considered as indicative of potential interactions rather than a direct reflection of this compound's activity.
| Target Class | Representative Target | Example Compound Class | Observed Activity of Analogs | Reference |
| Kinases | Multiple | Chromane derivatives | Even clinical-grade kinase inhibitors exhibit cross-reactivity due to conserved ATP binding pockets.[1] | [1] |
| Sirtuins | SIRT2 | Substituted chroman-4-ones | Some derivatives are potent and highly selective inhibitors of SIRT2 over SIRT1 and SIRT3.[2][3][4] | [2][3][4] |
| Monoamine Oxidases | MAO-B | Chromanone derivatives | Certain chromanone derivatives have shown remarkable inhibitory activity against MAO-B.[5] | [5] |
| Cholinesterases | Butyrylcholinesterase (BuChE) | gem-dimethylchroman-4-ol derivatives | Good inhibition of equine serum butyrylcholinesterase has been observed.[5] | [5] |
| Carbonic Anhydrases | Carbonic Anhydrase II (CA II) | Hydrazine-1-carbothioamides | Some derivatives are selective inhibitors of CA II, while others show broader inhibition.[6] | [6] |
| Lipoxygenases | 15-Lipoxygenase (15-LOX) | Hydrazine-1-carbothioamides | Non-selective inhibitory activity against both CA II and 15-LOX has been reported for some derivatives.[6] | [6] |
| GPCRs & Ion Channels | Various | General small molecules | Broad screening panels like the CEREP 80 are used to identify off-target interactions.[7][8] | [7][8] |
Note: The table above is for illustrative purposes and highlights the diverse bioactivities of compounds structurally related to this compound. The actual cross-reactivity profile of this compound can only be determined through direct experimental evaluation.
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of a compound's selectivity involves a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies for any identified off-target hits. Below are detailed methodologies for key experiments commonly employed in cross-reactivity profiling.
Broad Panel Radioligand Binding Assay (e.g., CEREP Panel)
This assay is a primary screen to identify potential off-target binding to a wide range of receptors, ion channels, and transporters.
-
Principle: The test compound's ability to displace a specific, radioactively labeled ligand from its target is measured. Significant displacement indicates potential binding to that target.
-
Protocol Summary:
-
Preparation: A panel of cell membranes or recombinant proteins expressing the target of interest is prepared.
-
Incubation: The test compound (typically at a concentration of 10 µM) is incubated with the target preparation and a specific radioligand.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A threshold (e.g., >50% inhibition) is typically used to identify significant interactions that warrant further investigation.[7][8][9]
-
Enzyme Inhibition Assay
This assay is used to determine if a compound inhibits the activity of specific enzymes identified as potential off-targets.
-
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.[10]
-
Protocol Summary:
-
Reagents: Prepare a buffer solution, the purified enzyme, its specific substrate, and the test compound at various concentrations.[10]
-
Reaction Initiation: The enzyme and test compound are pre-incubated, and the reaction is initiated by the addition of the substrate.
-
Monitoring: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.[11]
-
Kinase Profiling (e.g., KINOMEscan™)
Given the large number of kinases in the human genome, specialized platforms are used to assess selectivity across the kinome.
-
Principle: These assays typically measure the ability of a test compound to compete with a known ligand for the ATP-binding site of a large panel of kinases.[1][12]
-
Protocol Summary (Competition Binding Assay):
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound and an immobilized, active-site directed ligand are incubated with the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Analysis: A decrease in the amount of bound kinase in the presence of the test compound indicates binding. The results are often reported as a percentage of control, and dissociation constants (Kd) can be determined for significant hits.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential biological context, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for identifying and characterizing off-target activities of a test compound.
Caption: A simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory drugs.
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEREP 80 panel assay [bio-protocol.org]
- 8. AID 652083 - Late-stage results from the probe development effort to identify antagonists of OPRK1: CEREP radiometric-based biochemical counterscreen panel assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro binding assay for target validation [bio-protocol.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of Chromane-3-carbothioamide Derivatives and Related Compounds in Drug Discovery
A scarcity of direct comparative studies on a homologous series of Chromane-3-carbothioamide derivatives necessitates a broader analysis of the parent chromane and related chromene scaffolds. This guide provides a comparative overview of the biological activities of various derivatives, drawing from available experimental data on anticancer, anti-inflammatory, and antimicrobial properties to inform researchers, scientists, and drug development professionals.
This analysis synthesizes findings from multiple studies to present a comparative landscape of chromane and chromene derivatives, offering insights into their therapeutic potential. While the focus is on providing a representative comparison, it is important to note that the presented data is collated from different studies, which may have employed varied experimental conditions.
Performance Comparison of Chromane and Chromene Derivatives
The therapeutic efficacy of chromane and chromene derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. The following tables summarize the biological activities of various derivatives against cancer cell lines and microbial strains.
Anticancer Activity
Chromane and chromene derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The data in Table 1 highlights the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of selected compounds.
Table 1: Anticancer Activity of Selected Chromane and Chromene Derivatives
| Compound ID/Name | Cancer Cell Line | Activity (µM) | Reference |
| Chromane Carboxamide Analog 5k | MCF-7 (Breast) | GI50 = 40.9 | [1] |
| Chromane Carboxamide Analog 5l | MCF-7 (Breast) | GI50 = 41.1 | [1] |
| Chromane Derivative 6i | MCF-7 (Breast) | GI50 = 34.7 | [2] |
| Chromene Derivative 2 | HT-29 (Colon) | Higher than Doxorubicin | [1] |
| Chromene Derivative 5 | HepG-2 (Liver) | Higher than Doxorubicin | [1] |
| Chromene Derivative 6 | MCF-7 (Breast) | Higher than Doxorubicin | [1] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Breast) | GI50 = 14.8 | |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Breast) | GI50 = 17.1 | |
| Benzochroman-2,4-dione 13 | MOLT-4 (Leukemia) | IC50 = 24.4 | [3] |
| Benzochroman-2,4-dione 11 | MCF-7 (Breast) | IC50 = 68.4 | [3] |
Antimicrobial Activity
Several chromane derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter in assessing antimicrobial potency.
Table 2: Antimicrobial Activity of Selected Chromane Derivatives
| Compound Class | Microorganism | Activity (µg/mL) | Reference |
| Chroman Carboxamide Derivatives | Gram-positive bacteria | MIC = 25-100 | [1] |
| Spiropyrrolidines with Thiochroman-4-one | B. subtilus, S. epidermis | MIC = 32 | [4] |
| Spiropyrrolidines with Thiochroman-4-one | Gram-negative bacteria | MIC = 64-125 | [4] |
| Chroman-4-one and Homoisoflavonoid Derivatives | Candida species | Potent activity | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a chromane derivative and for in vitro biological assays.
Synthesis of Chromane Derivatives
A general method for the synthesis of chroman derivatives involves the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of a catalyst. For instance, a series of chroman derivatives with potential anti-breast cancer and antiepileptic activities were synthesized, and their structures were confirmed using spectral data[2].
Example Synthesis: N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6e) was synthesized and characterized by its melting point (290°C) and spectral data (IR, 1H-NMR, and HR-MS)[2].
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships. The following diagrams were generated using the Graphviz DOT language to depict a typical experimental workflow and a relevant signaling pathway.
References
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromane-3-carbothioamide and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Chromane and carbothioamide scaffolds have independently emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides a head-to-head comparison of the potential anticancer activity of a representative compound, Chromane-3-carbothioamide, with established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin.
While specific experimental data for this compound is not yet available in published literature, this comparison leverages data from closely related chromane and carbothioamide derivatives to provide a predictive assessment of its potential efficacy against common cancer cell lines: MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma).
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of representative chromane and carbothioamide derivatives against the selected cancer cell lines, juxtaposed with the IC50 values of established anticancer drugs. Lower IC50 values indicate greater potency.
| Compound Type | Specific Compound/Derivative | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Chromane Derivative | Chromanone Derivative (B2) | - | - | - | [1] |
| Furoxan-Chromone Hybrid (15a) | - | - | 4.86 | [2] | |
| Chromanone-Pyrazoline (1) | ~10-30 | ~10-30 | - | [3] | |
| Carbothioamide Derivative | 1-Benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) | 21.61 ± 4.77 | 18.34 ± 3.53 | - | [4] |
| Pyrazoline-Carbothioamide (3a) | 17.52 ± 0.09 | - | - | [5] | |
| Thiosemicarbazone Derivative (4h) | - | 0.07 | - | [6] | |
| Established Drugs | Doxorubicin | 0.68 ± 0.04 - 1.65 | ~5-10 | 1.679 | [5][7][8][9][10][11][12] |
| Paclitaxel | ~0.002-0.01 | 9.5 - ~2.24 | - | [12][13][14][15] | |
| Cisplatin | ~15-25 | ~10-20 | 7 - 58 | [3][11][16][17][18] |
Note: The IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay type). The data presented here is a representative range compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the cytotoxicity assays commonly used to determine the IC50 values presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (an established cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18][23]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 620-690 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[24][25]
-
Cell Fixation: After compound incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[26][27]
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.[26][28]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[26][28]
-
Washing: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[26]
-
Dye Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[28]
-
Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510-565 nm using a microplate reader.[26][27]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualization
Signaling Pathway: Caspase-Dependent Apoptosis
Many chemotherapeutic agents, including those with chromane and carbothioamide scaffolds, exert their anticancer effects by inducing apoptosis, or programmed cell death. The caspase cascade is a central component of this process. The diagram below illustrates the extrinsic and intrinsic pathways of caspase-dependent apoptosis.
Caption: Caspase-dependent apoptosis signaling pathways.
Experimental Workflow: Cytotoxicity Assay
The following diagram outlines the general workflow for determining the cytotoxic effects of a compound on cancer cell lines using either the MTT or SRB assay.
Caption: General workflow for in-vitro cytotoxicity assays.
Conclusion
This guide provides a comparative overview of the potential anticancer activity of this compound, benchmarked against established chemotherapeutic drugs. The data, derived from related chromane and carbothioamide analogs, suggest that this class of compounds holds promise as a scaffold for the development of novel anticancer agents. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret further studies in this area. Future investigations should focus on the synthesis and direct biological evaluation of this compound to definitively ascertain its therapeutic potential.
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor and immunomodulatory activities of thiosemicarbazones and 1,3-Thiazoles in Jurkat and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 15. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Evaluation of Cisplatin Efficacy on HepG2 and E. coli Cells under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. 5.2. Cell Culture, SRB Cytotoxicity Assay, Preparation of Cell Monolayers [bio-protocol.org]
- 26. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. scispace.com [scispace.com]
The Superior Selectivity of Chroman 1: A Comparative Analysis Against Y-27632 for ROCK Inhibition
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a detailed comparison of the selectivity of Chroman 1, a potent chromane derivative, against the widely-used, non-chromane ROCK inhibitor, Y-27632. The data presented herein, supported by established experimental protocols, demonstrates the superior selectivity profile of Chroman 1, positioning it as a best-in-class tool for targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).
Quantitative Selectivity Profile: Chroman 1 vs. Y-27632
The remarkable potency and selectivity of Chroman 1 for ROCK1 and ROCK2 are evident when directly compared to Y-27632. In vitro kinase assays reveal that Chroman 1 inhibits ROCK1 and ROCK2 at picomolar concentrations, a significant improvement over the nanomolar inhibition observed with Y-27632.[1]
| Compound | Target | IC50 |
| Chroman 1 | ROCK1 | 52 pM |
| ROCK2 | 1 pM | |
| Y-27632 | ROCK1 | 71 nM |
| ROCK2 | 46 nM |
More strikingly, a broad kinase selectivity panel of 369 human kinases highlights the superior specificity of Chroman 1. At a concentration of 50 nM, Chroman 1 exclusively inhibits ROCK1 and ROCK2. In stark contrast, at a commonly used concentration of 10 µM, Y-27632 demonstrates significant off-target activity, inhibiting several other kinases, including PKCη, PKCε, PKCδ, PKN1, PKN2, and PRKX, to below 10% of their normal activity.[1] This broad inhibitory profile of Y-27632 can introduce confounding variables in experimental settings and potentially lead to undesirable side effects in therapeutic applications.
Signaling Pathway and Experimental Workflow
To contextualize the importance of selective ROCK inhibition, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The Rho-associated kinase (ROCK) signaling pathway.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for in vitro kinase inhibition assays to determine IC50 values.
In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This protocol is adapted from a well-established method for quantifying the activity of human ROCK1 and ROCK2.[2]
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
ULight™-labeled substrate peptide (e.g., ULight-RRRSLLE)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.8 mM EGTA, 8 mM MgCl₂, 1.6 mM DTT, 0.008% Tween 20
-
Stop Solution: 13 mM EDTA
-
Test compounds (Chroman 1, Y-27632) serially diluted in DMSO
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection (e.g., Envision, PerkinElmer)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Test compound or vehicle (DMSO) control.
-
ROCK1 (e.g., 8.2 ng) or ROCK2 (e.g., 4.52 ng) enzyme in assay buffer.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the ULight™-labeled substrate (50 nM for ROCK1; 100 nM for ROCK2) and ATP (1 µM for ROCK1; 10 µM for ROCK2) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes for ROCK1; 15 minutes for ROCK2).[2]
-
Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution (EDTA).
-
Detection: Add the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: The ratio of the fluorescence signal at 665 nm to that at 620 nm is calculated. The percent inhibition is determined relative to the control wells (enzyme with vehicle). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]
Kinase Selectivity Profiling (HotSpot™ Assay)
This method is used to assess the selectivity of an inhibitor against a large panel of kinases.
Principle: The assay measures the ability of a test compound to inhibit the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate.
General Procedure:
-
Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 50 nM for Chroman 1, 10 µM for Y-27632).[1]
-
Kinase Panel: A panel of purified, active human kinases is assembled in individual wells of a multi-well plate.
-
Reaction Mixture: Each well contains the specific kinase, its corresponding substrate, [γ-³³P]ATP, and the necessary cofactors in an appropriate kinase buffer.
-
Inhibition Assay: The test compound is added to each well, and the kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a vehicle control for each kinase in the panel. A lower percentage indicates greater inhibition. The results are often visualized as a heatmap or a dendrogram to provide a comprehensive overview of the inhibitor's selectivity profile.
Conclusion
The data presented in this guide unequivocally demonstrates that Chroman 1 possesses a significantly more potent and selective inhibitory profile against ROCK1 and ROCK2 compared to Y-27632.[1] The picomolar potency of Chroman 1, combined with its lack of significant off-target effects at effective concentrations, makes it a superior chemical tool for elucidating the specific roles of ROCK kinases in cellular processes and a more promising scaffold for the development of targeted therapeutics. For researchers aiming for precise and reliable results in their studies of the ROCK signaling pathway, the use of Chroman 1 over less selective inhibitors like Y-27632 is strongly recommended.
References
A Comparative Guide to the Synthetic Routes of Chromane-3-carbothioamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for Chromane-3-carbothioamide and its analogs. The synthesis of this heterocyclic scaffold is of significant interest due to the diverse biological activities exhibited by chromane derivatives, including their potential as anticancer agents. This document outlines key synthetic routes, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes the synthetic pathways.
I. Synthetic Strategies: A Two-Stage Approach
The synthesis of this compound and its analogs is typically approached in two main stages:
-
Formation of the Chromane-3-carbonitrile Scaffold: This initial and crucial step involves the construction of the core heterocyclic ring system with a nitrile group at the 3-position. The most prevalent and efficient method for this is a one-pot, multi-component reaction.
-
Thionation of the Nitrile: The final step involves the conversion of the carbonitrile functional group into the desired carbothioamide.
This guide will comparatively analyze different methodologies for the first stage and provide a detailed protocol for the second stage.
II. Stage 1: Synthesis of 2-Amino-4H-chromene-3-carbonitrile Precursors
The synthesis of the key intermediate, 2-amino-4H-chromene-3-carbonitrile, is most efficiently achieved through a multi-component reaction involving a substituted salicylaldehyde, malononitrile, and a third component, typically a phenol or a similar active methylene compound. The choice of catalyst and reaction conditions significantly impacts the yield and reaction time.
Comparative Data of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DABCO (10 mol%) | Dioxane | Reflux | 1-2 | 85-95 | [1] |
| DBU (30 mol%) | Water | Room Temp | 6 | 75-85 | [2] |
| Pyridine-2-carboxylic acid (15 mol%) | Water-EtOH (1:1) | Reflux | 0.5-1 | up to 98 | |
| Sodium Carbonate (5 mol%) | Water | Room Temp | 2 | ~90 | |
| FeTiO3 (magnetic catalyst) | Solvent-free (Microwave) | - | 0.08-0.17 | 88-96 | [3] |
| 3-Nitrophenylboronic acid | Ethanol | Room Temp | 1-3 | 85-95 |
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-4H-chromene-3-carbonitrile
This protocol is a representative example of the multi-component reaction strategy.
Materials:
-
Salicylaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Benzaldehyde (1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)
-
Dioxane (10 mL)
Procedure:
-
A mixture of salicylaldehyde (1 mmol), malononitrile (1 mmol), benzaldehyde (1 mmol), and DABCO (0.1 mmol) in dioxane (10 mL) is stirred at room temperature for 10 minutes.
-
The reaction mixture is then heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold ethanol and recrystallized from ethanol to afford the pure 2-amino-4-phenyl-4H-chromene-3-carbonitrile.
III. Stage 2: Thionation of 2-Amino-4H-chromene-3-carbonitrile
The conversion of the nitrile group to a thioamide is a critical final step. While various thionating agents are available, Lawesson's reagent is a common choice for its mild reaction conditions and high efficiency.
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-4H-chromene-3-carbothioamide
Materials:
-
2-Amino-4-phenyl-4H-chromene-3-carbonitrile (1 mmol)
-
Lawesson's Reagent (0.5 mmol)
-
Anhydrous Toluene or Dioxane (20 mL)
Procedure:
-
To a solution of 2-amino-4-phenyl-4H-chromene-3-carbonitrile (1 mmol) in anhydrous toluene (20 mL), Lawesson's reagent (0.5 mmol) is added.
-
The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield the desired 2-amino-4-phenyl-4H-chromene-3-carbothioamide.
IV. Synthetic Route and Workflow Visualization
The following diagrams illustrate the synthetic pathways and experimental workflow.
Caption: General two-stage synthetic route to this compound.
Caption: Experimental workflow for the synthesis of this compound.
V. Biological Context: Bcl-2 Signaling Pathway
Chromane derivatives have been investigated for their potential to induce apoptosis in cancer cells. One of the key signaling pathways involved in the regulation of apoptosis is the Bcl-2 family pathway. The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, leading to the inhibition of apoptosis and tumor survival. Small molecules that can inhibit the function of anti-apoptotic Bcl-2 proteins are therefore of great interest as potential cancer therapeutics.
Caption: The Bcl-2 signaling pathway and the potential point of intervention for chromane derivatives.
References
A comprehensive review of preclinical data to assess the therapeutic index and guide future drug development.
Published: October 26, 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct therapeutic index data for Chromane-3-carbothioamide is not publicly available. This guide provides a comparative analysis based on published in vitro efficacy, selectivity, and limited in vivo safety data for structurally related chromane derivatives to infer potential therapeutic windows.
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, this compound and its analogs, such as chromane-3-carboxamides, have garnered interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic properties. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is defined as the ratio of the toxic dose to the therapeutic dose. While precise TI values for this compound are yet to be determined, this guide evaluates its potential by comparing the available efficacy and toxicity data of closely related chromane compounds.
In Vitro Efficacy and Selectivity of Chromane Derivatives
The therapeutic potential of a compound is initially assessed through its in vitro activity and selectivity. For anticancer agents, a high potency against cancer cell lines and low cytotoxicity against normal cell lines (a high selectivity index) is desirable. Several studies have reported the in vitro efficacy of various chromane derivatives.
A study on chromanone derivatives demonstrated that some compounds exhibit selective cytotoxicity towards cancerous cell lines (MCF-7, DU-145, A549) over normal human cells (SV-HUC-1)[1]. For instance, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) showed potent cytotoxicity against A549 lung cancer cells while being less effective against other cancer and normal cell lines, indicating a degree of selectivity[1].
Similarly, a series of novel chromone-3-carboxamides were synthesized and evaluated for their anti-inflammatory and anti-trypanosomal activities. While the study focused on efficacy, it noted that two of the most active compounds were found to be non-toxic in an in vivo acute oral toxicity study, suggesting a favorable preliminary safety profile[2].
The table below summarizes the in vitro anticancer activity of selected chromane and chromanone derivatives from various studies.
| Compound Class | Derivative | Target Cell Line | Efficacy (GI50/IC50) | Normal Cell Line Cytotoxicity (IC50) | Selectivity Index (SI) | Reference |
| Chroman Carboxamide | Compound 6i | MCF-7 (Breast Cancer) | 34.7 µM | Not Reported | Not Reported | [3] |
| Chromanone | Compound B2 | A549 (Lung Cancer) | Potent (exact value not specified) | Reduced efficacy in SV-HUC-1 | Favorable | [1] |
| Chromanone | Group B Compounds | MCF-7, DU-145, A549 | Lower than normal cells | Higher than cancer cells | Significant | [1] |
| Chromone-3-carboxamide | Compound 2a | Trypanosoma brucei | - | Modest cytotoxicity | - | [2] |
| Chromone-3-carboxamide | Compound 8d | Trypanosoma brucei | - | Modest cytotoxicity | - | [2] |
Note: GI50 refers to the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition. A higher selectivity index (ratio of cytotoxicity in normal cells to cancer cells) indicates a better therapeutic window.
In Vivo Therapeutic Potential and Safety Assessment
While in vitro data provides valuable initial insights, in vivo studies in animal models are essential for evaluating the therapeutic index. Such studies assess both the effective dose (ED50) required to produce a therapeutic effect and the toxic dose (TD50) or lethal dose (LD50) that causes toxicity or death in 50% of the subjects, respectively[4].
A study on chroman derivatives with dual anti-breast cancer and antiepileptic activities reported that several compounds showed advanced antiepileptic activity compared to reference drugs. Crucially, none of the tested compounds exhibited neurotoxicity in the rotarod test in mice, providing valuable in vivo safety information[3].
Furthermore, an investigation into a newly synthesized chromane and its O-alkyl derivatives as antidiabetic agents demonstrated their efficacy in a streptozotocin-induced diabetic rat model. The study highlighted the in vivo hypoglycemic effect of these compounds, although it did not report on their dose-dependent toxicity or calculate a therapeutic index[5][6].
The following table summarizes the available in vivo data for related chromane derivatives.
| Compound Class | Therapeutic Area | Animal Model | Efficacy | Toxicity | Reference |
| Chroman Carboxamides | Epilepsy | Mouse | More active than reference drugs | No neurotoxicity observed in rotarod test | [3] |
| Chromane & O-alkyl derivatives | Diabetes | Rat (STZ-induced) | Significant hypoglycemic effect | Not Reported | [5][6] |
| Chromone-3-carboxamides | Inflammation/Trypanosomiasis | Not Specified | Active compounds identified | Found to be non-toxic in acute oral toxicity study | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Human cancer cell lines (MCF-7, DU-145, A549) and a normal human cell line (SV-HUC-1) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the chromanone derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.
In Vivo Acute Oral Toxicity Study [2]
-
Animal Model: Typically, mice or rats are used.
-
Dosing: A single high dose of the test compound is administered orally to a group of animals.
-
Observation: The animals are observed for a set period (e.g., 14 days) for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy: At the end of the observation period, the animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.
Rotarod Test for Neurotoxicity [3]
-
Apparatus: A rotating rod apparatus is used.
-
Training: Mice are trained to stay on the rotating rod.
-
Compound Administration: The test compounds are administered to the mice.
-
Testing: At various time points after administration, the mice are placed on the rotating rod, and the time they are able to stay on the rod is recorded. A significant decrease in the time on the rod compared to control animals indicates neurotoxicity.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the evaluation process.
Caption: Workflow for Therapeutic Index Evaluation.
The above diagram illustrates the typical workflow for evaluating the therapeutic index of a new chemical entity, starting from in vitro screening to in vivo animal studies.
Caption: General Signaling Pathway Inhibition.
This diagram depicts a simplified signaling pathway where a chromane derivative inhibits a target protein, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Conclusion
While a definitive therapeutic index for this compound remains to be established through dedicated in vivo efficacy and toxicology studies, the available data on related chromane derivatives provides valuable insights. The demonstrated in vitro selectivity of some chromanone derivatives for cancer cells over normal cells, and the favorable in vivo safety profiles of certain chroman carboxamides and chromone-3-carboxamides, are encouraging. These findings suggest that the chromane scaffold, including carbothioamide and carboxamide derivatives, holds promise for the development of new therapeutic agents with potentially wide therapeutic windows. Future research should focus on conducting comprehensive in vivo studies to quantify the therapeutic indices of lead compounds, which will be crucial for their translation into clinical applications.
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. In vitro and in vivo Antidiabetic Evaluation of Synthesised Novel New Chromane and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chromane-3-carbothioamide: A Safety and Operational Guide
For immediate use by researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Chromane-3-carbothioamide (CAS No. 1486705-15-0). In the absence of a specific Safety Data Sheet (SDS), this compound must be handled and disposed of as a hazardous chemical. The following procedures are based on general principles of laboratory safety and chemical waste management.
Hazard Assessment and Initial Precautions
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid direct contact with skin and eyes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Container: Use a dedicated, properly labeled, and sealable waste container for this compound waste. The container should be made of a material compatible with organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate quantity of the waste should also be indicated.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, as the reactivity of the carbothioamide group is not fully characterized.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Operational Protocol:
-
Initial Decontamination: For minor spills or contaminated labware (e.g., glassware, spatulas), decontaminate using a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the contaminated solvent as hazardous waste.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated Materials: Place any grossly contaminated disposable items, such as gloves, weighing paper, or absorbent pads, into the same hazardous waste container.
-
Empty Containers: The original container of this compound, even if "empty," must be treated as hazardous waste and disposed of through the hazardous waste contractor.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup. Provide them with the full chemical name and any other required information.
Data Presentation
Table 1: Summary of Key Disposal Information for this compound
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 1486705-15-0 |
| Assumed Hazards | Flammable, Skin/Eye/Respiratory Irritant, Potentially Toxic, Potential Teratogen |
| Required PPE | Lab coat, chemical-resistant gloves, chemical splash goggles |
| Handling Location | Certified chemical fume hood |
| Waste Classification | Hazardous Waste |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor |
| Incompatible Wastes | Strong oxidizing agents, strong acids, strong bases |
| Waste Container | Labeled, sealable, and compatible container |
| Spill Cleanup | Decontaminate with a suitable organic solvent; collect all materials as hazardous waste |
Experimental Protocols
As this document pertains to disposal, no experimental protocols for research are included. The primary protocol is the step-by-step disposal procedure outlined in Section 3.
Mandatory Visualization
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Chromane-3-carbothioamide
This document provides essential safety and logistical information for the handling and disposal of Chromane-3-carbothioamide in a laboratory setting. All personnel must review and understand this information before working with this compound.
Hazard Summary and Quantitative Data
This compound is a chemical compound for which detailed toxicological data is limited. However, based on the Safety Data Sheet (SDS) for the closely related compound 2H-chromene-3-carbothioamide, it should be handled as a hazardous substance.[1] The primary risks include harm if inhaled, swallowed, or absorbed through the skin, as well as potential irritation to the eyes, skin, and respiratory tract.[1]
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not ingest. Wash hands thoroughly after handling. |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | Wear nitrile gloves and a lab coat. Avoid skin contact. |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] | Handle in a certified chemical fume hood. |
| Eye Irritation | May cause eye irritation.[1] | Wear chemical safety goggles. |
| Skin Irritation | May cause skin irritation.[1] | Wear appropriate protective gloves and clothing. |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Use in a well-ventilated area, preferably a fume hood. |
Note: Specific occupational exposure limits (OELs) for this compound have not been established. All work should be conducted with the goal of minimizing any potential exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Primary Engineering Control: All handling of solid this compound must be performed inside a certified chemical fume hood.
-
Hand Protection: Wear double-layered nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Body Protection: A full-length laboratory coat, buttoned completely, is mandatory.
-
Respiratory Protection: For procedures with a high risk of aerosolization, a NIOSH-approved respirator may be required. Consult your institution's environmental health and safety (EHS) office.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use.
3.1. Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) inside the fume hood before starting.
-
Ensure an appropriate chemical waste container is properly labeled and accessible within the fume hood.
3.2. Weighing the Compound:
-
Tare a clean, dry container on the analytical balance.
-
Transfer the tared container to the chemical fume hood.
-
Carefully transfer the desired amount of this compound into the container using a clean spatula.
-
Securely close the primary container of this compound.
-
Transport the weighed compound in its sealed container back to the balance for an accurate reading.
3.3. Use in Experiments:
-
All subsequent manipulations, such as dissolving the compound in a solvent, should be performed within the chemical fume hood.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Keep all containers with this compound sealed when not in immediate use.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to ensure safety and environmental compliance.
4.1. Solid Waste:
-
All solid waste contaminated with this compound (e.g., weigh paper, used gloves, bench paper) must be placed in a designated, sealed hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
4.2. Liquid Waste:
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
4.3. Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., ethanol) to remove any residual contamination.
-
Dispose of the cleaning materials as solid hazardous waste.
4.4. Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office.
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
